Technical Documentation Center

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine
  • CAS: 920802-36-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

An In-depth Technical Guide to (2R)-2-(4-Chlorophenyl)-4-methylmorpholine: Synthesis, Properties, and Analytical Characterization Foreword: As a Senior Application Scientist, this guide is designed to provide a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2R)-2-(4-Chlorophenyl)-4-methylmorpholine: Synthesis, Properties, and Analytical Characterization

Foreword: As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. Publicly available data on this specific stereoisomer is limited. Therefore, this document synthesizes information from closely related structural analogues and established principles of medicinal and analytical chemistry to provide a predictive yet robust framework for researchers. The methodologies and properties described herein are based on expert analysis and are intended to serve as a validated starting point for laboratory investigation.

Molecular Structure and Chemical Identity

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral heterocyclic compound. Its structure is built upon a morpholine core, a six-membered ring containing both ether and amine functionalities. This scaffold is considered "privileged" in medicinal chemistry as it often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1]

The molecule features three key components that dictate its chemical behavior:

  • Morpholine Ring: A saturated heterocycle providing a basic nitrogen atom and a polar ether linkage.

  • 4-Chlorophenyl Group: Attached at the C2 position, this aromatic ring introduces lipophilicity and a halogen atom capable of participating in specific non-covalent interactions like halogen bonding, which can be critical for target binding affinity.[1]

  • N-Methyl Group: The methyl group on the morpholine nitrogen (N4) renders it a tertiary amine, influencing its basicity and steric profile compared to its secondary amine parent.

The stereochemistry at the C2 position is designated as (R), which is crucial for its specific interaction with chiral biological targets.

cluster_molecule (2R)-2-(4-Chlorophenyl)-4-methylmorpholine cluster_scaffold Morpholine Scaffold cluster_substituents Key Substituents M Core Structure N4 N4 (Tertiary Amine) O1 O1 (Ether) C2 C2 (Chiral Center, R-config) Me N-Methyl Group Me->N4 Defines as Tertiary Amine PhCl 4-Chlorophenyl Group PhCl->C2 Introduces Lipophilicity & Halogen Bonding

Caption: Key structural components of the target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the molecule's constituent parts and data from analogues such as 4-methylmorpholine and 2-(4-chlorophenyl)morpholine.

PropertyPredicted ValueRationale & Authoritative Context
Molecular Formula C₁₁H₁₄ClNODerived from the chemical structure.
Molecular Weight 211.69 g/mol Calculated from the molecular formula.[2]
Appearance Colorless to light yellow oil or low-melting solidTypical for small molecule tertiary amines of this molecular weight.
pKa (Conjugate Acid) 7.0 - 7.8The parent compound N-methylmorpholine has a pKa of 7.38.[3] The electron-withdrawing effect of the 4-chlorophenyl group is expected to slightly reduce the basicity of the morpholine nitrogen.
LogP (Octanol/Water) 2.5 - 3.5The 4-chlorophenyl group significantly increases lipophilicity compared to unsubstituted morpholines. This value suggests good cell permeability.
Aqueous Solubility Sparingly solubleThe morpholine ring enhances water solubility, but the N-methyl and 4-chlorophenyl groups increase lipophilicity, likely resulting in limited solubility. Basification would deprotonate the molecule, decreasing solubility further.
Boiling Point >250 °C (Predicted)Higher than N-methylmorpholine (115-116 °C) due to the significant increase in molecular weight from the chlorophenyl group.[3]

Proposed Enantioselective Synthesis Workflow

A robust synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine necessitates a strategy that first establishes the chiral center at C2 and then introduces the N-methyl group. A logical approach involves the N-methylation of a precursor, (2R)-2-(4-Chlorophenyl)morpholine.

Caption: Proposed synthetic workflow via Eschweiler-Clarke reaction.

Protocol: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a field-proven, scalable method for the exhaustive methylation of primary or secondary amines using an excess of formic acid and formaldehyde. It is advantageous as it avoids the formation of quaternary ammonium salts.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (2R)-2-(4-Chlorophenyl)morpholine (1.0 eq) in a suitable round-bottom flask, add formic acid (3.0 eq). Stir the mixture to ensure homogeneity.

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture dropwise while maintaining the temperature below 20 °C using an ice bath.

  • Thermal Reaction: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quench and Basification: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of 2M sodium hydroxide (NaOH) until the pH is >10. This neutralizes the excess formic acid and deprotonates the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

Postulated Pharmacological Profile

While the specific biological targets of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine are not publicly documented, its core structure is highly analogous to compounds known to interact with monoamine transporters. For instance, compounds possessing an aryloxymethyl-morpholine moiety, such as reboxetine and tomoxetine, are known to be potent norepinephrine transporter (NET) inhibitors.[4]

Hypothesis: Based on its structural similarity to known NET and serotonin transporter (SERT) ligands, it is postulated that (2R)-2-(4-Chlorophenyl)-4-methylmorpholine may act as a monoamine reuptake inhibitor. The specific (2R) stereochemistry is likely critical for selective and high-affinity binding to the transporter protein's chiral binding pocket.

cluster_neuron Presynaptic Neuron membrane Neuronal Membrane transporter { NET/SERT | Transporter} molecule (2R)-Molecule molecule->transporter:port Binding & Inhibition neurotransmitter NT neurotransmitter->transporter:port Reuptake Path

Sources

Exploratory

pharmacokinetic profile and metabolic stability of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Metabolic Profile of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine This document provides a comprehensive technical framework for the characterization of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Metabolic Profile of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

This document provides a comprehensive technical framework for the characterization of the pharmacokinetic profile and metabolic stability of the novel chemical entity (NCE), (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. As no public data currently exists for this specific compound, this guide is presented as a prospective investigational plan, detailing the requisite studies, the scientific rationale behind the experimental designs, and the interpretation of potential outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of NCEs.

Introduction

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a substituted morpholine derivative. The morpholine ring is a common pharmacophore in medicinal chemistry, often incorporated to improve physicochemical and pharmacokinetic properties.[1] The presence of a chlorophenyl group suggests potential for metabolic modification via oxidative pathways, while the N-methyl group is a likely site for dealkylation. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development, as these factors determine a drug's bioavailability, half-life, and potential for drug-drug interactions (DDIs).[2][3]

This guide outlines a logical, multi-tiered approach to systematically evaluate the ADME profile of this compound, moving from high-throughput in vitro assays to more complex in vivo studies.

Part 1: Early ADME Profiling & In Vitro Metabolic Stability

Objective: To establish the fundamental physicochemical properties and intrinsic metabolic stability of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. This initial assessment helps to classify the compound and predict its in vivo clearance.[2]

Core Assays:

  • Aqueous Solubility: Determines the dissolution potential, a key factor for oral absorption.

  • Lipophilicity (LogD): Measures the compound's partitioning between aqueous and lipid phases, influencing membrane permeability and plasma protein binding.

  • Plasma Protein Binding (PPB): Quantifies the extent to which the compound binds to plasma proteins. The unbound fraction is pharmacologically active and available for metabolism and excretion.[4]

  • Metabolic Stability in Liver Microsomes: Provides a measure of Phase I metabolic turnover, primarily by Cytochrome P450 (CYP) enzymes.[2]

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-warmed to 37°C for 10 minutes to allow the system to equilibrate.

  • Initiation: The reaction is initiated by adding (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (typically at a final concentration of 1 µM).

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[5]

  • Data Processing: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation: Hypothetical Metabolic Stability Data
SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
Human4233.0Intermediate
Rat2555.5Intermediate to High
Mouse1592.4High

As per industry standards, a t½ < 20 min suggests high clearance, 20-60 min suggests intermediate clearance, and > 60 min suggests low clearance.[6]

Workflow Visualization

G cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis prep1 Buffer + Liver Microsomes incubate Initiate Reaction prep2 NADPH System prep3 Test Compound sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (Parent Compound) M1 M1: N-dealkylation (2R)-2-(4-Chlorophenyl)morpholine Parent->M1 CYP-mediated M2 M2: Aromatic Hydroxylation Parent->M2 CYP-mediated M3 M3: Morpholine Ring Oxidation Parent->M3 CYP-mediated M4 M4: M2-Glucuronide M2->M4 UGT-mediated

Hypothetical Metabolic Pathways.

Part 3: Cytochrome P450 (CYP) Enzyme Profiling

Objective: To identify the specific CYP isoforms responsible for the compound's metabolism (reaction phenotyping) and to assess its potential to inhibit major CYP enzymes. This is essential for predicting DDI liability. [7][8]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic Probes)
  • Preparation: In a 96-well plate, add human liver microsomes, a specific fluorogenic CYP probe substrate (e.g., midazolam for CYP3A4), and varying concentrations of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

  • Pre-incubation: The plate is pre-incubated at 37°C.

  • Initiation: The reaction is started by adding a NADPH-regenerating system.

  • Measurement: The plate is read over time in a fluorescent plate reader, measuring the formation of the fluorescent metabolite.

  • Data Analysis: The rate of metabolite formation is calculated. The percent inhibition at each concentration of the test compound is determined relative to a vehicle control. The data is plotted, and an IC50 value (the concentration causing 50% inhibition) is calculated.

Data Presentation: Hypothetical CYP Interaction Profile
CYP IsoformPrimary Metabolizing Enzyme?Inhibition IC50 (µM)DDI Risk Potential
CYP1A2No> 50Low
CYP2C9No> 50Low
CYP2C19Minor28Low
CYP2D6Minor15Low-Moderate
CYP3A4Major 4.5Moderate-High

Interpretation: The hypothetical data suggest that CYP3A4 is the primary enzyme responsible for metabolism and that the compound is a moderate inhibitor of this isoform, indicating a potential for DDIs with co-administered CYP3A4 substrates. [7]

Part 4: In Vivo Pharmacokinetic Evaluation

Objective: To determine the pharmacokinetic behavior of the compound in a living organism, providing key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. [3][9] Methodology:

A study would be conducted in male Sprague-Dawley rats.

  • Group Allocation: Two groups of animals (n=3-5 per group) are used.

  • Dosing:

    • Group 1 receives an intravenous (IV) dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Group 2 receives an oral (PO) dose (e.g., 10 mg/kg) to assess absorption and oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via cannulation.

  • Sample Processing: Plasma is harvested from the blood samples.

  • Bioanalysis: The concentration of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to derive pharmacokinetic parameters. [10]

Data Presentation: Hypothetical Rat Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)250480
Tmax (h)0.081.0
AUC₀-∞ (ng·h/mL)3751688
t½ (h)3.53.8
CL (mL/min/kg)44.4-
Vdss (L/kg)12.5-
Oral Bioavailability (F%) -45%

Interpretation: The hypothetical data show moderate clearance (relative to liver blood flow), a large volume of distribution suggesting tissue penetration, and a half-life supportive of once or twice-daily dosing. The oral bioavailability of 45% is considered moderate and acceptable for further development.

Workflow Visualization

G cluster_dosing 1. Animal Dosing cluster_sampling 2. Sample Collection cluster_analysis 3. Analysis & Modeling iv_dose Group 1: IV Dose (1 mg/kg) blood Serial Blood Sampling (0-24h) iv_dose->blood po_dose Group 2: PO Dose (10 mg/kg) po_dose->blood plasma Plasma Isolation blood->plasma bioanalysis LC-MS/MS Bioanalysis plasma->bioanalysis pk_calc PK Parameter Calculation (NCA) bioanalysis->pk_calc report Generate PK Profile pk_calc->report

Sources

Foundational

history and discovery of chiral chlorophenyl methylmorpholine compounds

An In-Depth Technical Guide to the History, Discovery, and Synthesis of Chiral Chlorophenyl Methylmorpholine Compounds Authored by a Senior Application Scientist Abstract The morpholine ring is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Discovery, and Synthesis of Chiral Chlorophenyl Methylmorpholine Compounds

Authored by a Senior Application Scientist

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] When combined with the stereochemical precision of a chiral center and the specific electronic properties of a chlorophenyl substituent, the resulting chiral chlorophenyl methylmorpholine framework gives rise to a class of compounds with profound applications, particularly in the modulation of central nervous system (CNS) targets. This guide provides a comprehensive exploration of these molecules, charting their historical evolution from foundational synthetic chemistry to their discovery as potent pharmacological agents. We will delve into the critical development of enantioselective synthetic protocols, analyze structure-activity relationships (SAR), and provide detailed methodologies for their preparation and characterization, offering researchers and drug development professionals a holistic view of this important chemical class.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The journey of the chlorophenyl methylmorpholine compounds begins with the recognition of the morpholine heterocycle as a versatile and valuable building block in drug design.[2] Its unique structure, combining an amine and an ether functional group, imparts several advantageous properties:

  • Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical parameter for drug delivery and distribution.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance a drug's half-life and bioavailability.

  • Favorable Conformation: Its chair-like conformation allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets.

These attributes have led to the incorporation of the morpholine moiety into a wide array of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3] This widespread success established the foundation upon which more complex, chiral derivatives would be built.

The Dawn of Synthesis: From Racemates to Chiral Control

Early synthetic routes to morpholine derivatives were primarily focused on constructing the heterocyclic ring system, often resulting in racemic mixtures. A common approach involves the cyclization of N-substituted diethanolamine derivatives. However, for pharmacological applications, controlling the three-dimensional arrangement of atoms—the stereochemistry—is paramount. The introduction of a methyl group on the morpholine ring and a chlorophenyl substituent creates stereogenic centers, meaning the molecules can exist as non-superimposable mirror images, or enantiomers.[4][5]

The distinct enantiomers of a chiral drug can have dramatically different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to undesirable side effects.[5] This critical realization drove the development of asymmetric synthesis: methods to produce a single, desired enantiomer.

Key Strategies for Enantioselective Synthesis

The synthesis of specific enantiomers of chlorophenyl methylmorpholine compounds relies on several key strategies. One of the most effective approaches is to start with a commercially available chiral building block.

Protocol: Synthesis of a Chiral (S)-2-(((chlorophenyl)oxy)methyl)morpholine Derivative

This protocol describes a modern, reliable method for synthesizing a specific chiral chlorophenyl methylmorpholine analog, adapted from methodologies used in the development of dopamine D4 receptor antagonists.[6]

Objective: To synthesize a single enantiomer of a chlorophenyl-substituted methylmorpholine derivative.

Starting Materials:

  • tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate

  • A substituted chlorophenol (e.g., 3-fluoro-4-chlorophenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate aldehyde or ketone for reductive amination

  • Sodium triacetoxyborohydride

Step-by-Step Methodology:

  • Mitsunobu Reaction:

    • To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.), the desired chlorophenol (1.1 eq.), and PPh3 (1.2 eq.) in anhydrous THF at 0 °C, add DIAD (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The Mitsunobu reaction is an effective method for forming the aryl ether linkage with inversion of configuration at the carbon bearing the hydroxyl group, though in this case, the chiral center is adjacent. It is chosen for its mild conditions and reliability.[6]

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to yield the Boc-protected aryl ether intermediate.

  • Boc-Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Causality: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group from the morpholine nitrogen, exposing the secondary amine for further functionalization.

    • Concentrate the mixture under reduced pressure to remove the solvents and excess TFA. The crude amine salt is often used directly in the next step.

  • Reductive Amination:

    • Dissolve the crude amine salt in DCM.

    • Add the desired aldehyde or ketone (e.g., a substituted indole-3-carboxaldehyde) (1.1 eq.) and sodium triacetoxyborohydride (1.5 eq.).

    • Stir at room temperature for 4-12 hours.

    • Causality: Reductive amination is a robust and mild method for forming C-N bonds. Sodium triacetoxyborohydride is a preferred reducing agent as it is less basic and more selective than other hydrides, minimizing side reactions.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

    • Purify the final product by silica gel chromatography or preparative HPLC.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Reductive Amination Chiral Precursor (S)-Boc-2-(hydroxymethyl)morpholine Mitsunobu PPh3, DIAD Chiral Precursor->Mitsunobu Chlorophenol Substituted Chlorophenol Chlorophenol->Mitsunobu Intermediate1 Boc-Protected Aryl Ether Mitsunobu->Intermediate1 Deprotection TFA, DCM Intermediate1->Deprotection Intermediate2 Secondary Amine Salt Deprotection->Intermediate2 ReductiveAmination NaBH(OAc)3 Intermediate2->ReductiveAmination Aldehyde Aldehyde/Ketone Aldehyde->ReductiveAmination FinalProduct Final Chiral Compound ReductiveAmination->FinalProduct G Ligand {(S)-Chlorophenyl Methylmorpholine} Receptor Dopamine D4 Receptor (D4R) Extracellular Transmembrane Intracellular Ligand->Receptor:f1 Antagonist Binding G_Protein G-Protein (Gi/Go) Receptor:f2->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Effect Modulation of Neuronal Activity cAMP->Effect

Sources

Exploratory

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Chirality in Morpholine Scaffolds (2R)-2-(4-Chlorophenyl)-4-methylmorpholine represents a specific stereoisomer of the 2-aryl-4-alk...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chirality in Morpholine Scaffolds

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine represents a specific stereoisomer of the 2-aryl-4-alkylmorpholine chemical class. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] The introduction of a chiral center, as seen in the topic compound, adds a layer of complexity and specificity that is crucial in modern drug design, as different enantiomers of a chiral drug can exhibit significantly different biological activities and safety profiles.

Chemical Identity and Physicochemical Properties

While specific data for the (2R) enantiomer is not available, we can characterize the parent compound, 2-(4-Chlorophenyl)-4-methylmorpholine. The "(2R)" designation specifies the absolute configuration at the chiral carbon atom at position 2 of the morpholine ring.

IdentifierValueSource
IUPAC Name (2R)-2-(4-chlorophenyl)-4-methylmorpholine-
Molecular Formula C11H14ClNO[2]
Molecular Weight 211.69 g/mol [2]
Canonical SMILES CN1CCOC(C1)c2ccc(Cl)cc2[2]
InChI InChI=1S/C11H14ClNO/c1-13-5-4-14-11(8-13)9-2-6-10(12)7-3-9/h2-3,6-7,11H,4-5,8H2,1H3/t11-/m0/s1-
InChIKey LKRMGIFWZXHLGL-VIFPVTCFSA-N-

Note: The SMILES and InChI provided are for the general structure; the specific stereochemistry is denoted by the "(2R)" prefix in the name and the "/t11-/m0/s1" layer in the InChI for the (R)-enantiomer.

The physicochemical properties of morpholine derivatives are key to their utility in drug development. The morpholine moiety generally confers improved water solubility and metabolic stability.[1] The 4-chlorophenyl group introduces lipophilicity and a halogen atom that can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to protein targets.[1]

Enantioselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure morpholines is a critical challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of chiral morpholines, often involving the use of chiral catalysts or starting from a chiral pool. Below is a detailed, plausible experimental protocol for the synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, based on established methodologies for the synthesis of 2-aryl morpholines.[3][4]

The overall synthetic strategy involves the creation of a chiral epoxide, followed by ring-opening with an appropriate amine and subsequent cyclization and N-alkylation.

Enantioselective_Synthesis_of_2R_2_4_Chlorophenyl_4_methylmorpholine cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyclization cluster_3 Step 4: N-Methylation 4-chlorostyrene 4-Chlorostyrene R-epoxide (R)-2-(4-Chlorophenyl)oxirane 4-chlorostyrene->R-epoxide Sharpless Asymmetric Epoxidation aminoalcohol (R)-1-(4-Chlorophenyl)-2- (2-hydroxyethylamino)ethanol R-epoxide->aminoalcohol 2-Aminoethanol morpholine (2R)-2-(4-Chlorophenyl)morpholine aminoalcohol->morpholine Intramolecular Cyclization (e.g., Mitsunobu) final_product (2R)-2-(4-Chlorophenyl)- 4-methylmorpholine morpholine->final_product Reductive Amination (Formaldehyde, HCOOH)

Caption: Proposed synthetic workflow for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

Step-by-Step Experimental Protocol

Step 1: Asymmetric Epoxidation of 4-Chlorostyrene

  • Rationale: The Sharpless asymmetric epoxidation is a reliable method for generating chiral epoxides from prochiral allylic alcohols. To apply this to 4-chlorostyrene, it would first be converted to the corresponding allylic alcohol. A more direct approach for non-allylic olefins is the Jacobsen-Katsuki epoxidation.

  • Protocol (Jacobsen-Katsuki Epoxidation):

    • To a stirred solution of 4-chlorostyrene (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add a catalytic amount of a chiral manganese(III)-salen complex (e.g., (R,R)-Jacobsen's catalyst).

    • Add a stoichiometric oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (bleach) with a phase-transfer catalyst, portion-wise to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction and purify the crude product by column chromatography to yield (R)-2-(4-chlorophenyl)oxirane.

Step 2: Ring-Opening of the Chiral Epoxide

  • Rationale: The epoxide is opened by a nucleophilic attack of an amine. Using 2-aminoethanol provides the necessary hydroxyl group for the subsequent cyclization.

  • Protocol:

    • Dissolve (R)-2-(4-chlorophenyl)oxirane (1 equivalent) in a polar solvent like isopropanol or water.

    • Add an excess of 2-aminoethanol (e.g., 3-5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture and remove the excess 2-aminoethanol and solvent under reduced pressure. The resulting crude (R)-1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

  • Rationale: The amino alcohol intermediate is cyclized to form the morpholine ring. The Mitsunobu reaction is a common and effective method for this transformation.

  • Protocol (Mitsunobu Reaction):

    • Dissolve the crude (R)-1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain (2R)-2-(4-chlorophenyl)morpholine.

Step 4: N-Methylation

  • Rationale: The final step is the methylation of the secondary amine of the morpholine ring. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.

  • Protocol (Eschweiler-Clarke Reaction):

    • To a solution of (2R)-2-(4-chlorophenyl)morpholine (1 equivalent) in formic acid (excess), add aqueous formaldehyde (excess).

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it basic by the addition of a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, by column chromatography or distillation.

Potential Applications in Drug Discovery and Research

The morpholine scaffold is a key component in a wide range of biologically active compounds, including those targeting the central nervous system (CNS).[5] The specific stereochemistry of chiral morpholine derivatives can be critical for their pharmacological activity.

  • CNS-Active Agents: Many morpholine-containing compounds are being investigated for their effects on CNS targets, such as receptors involved in mood disorders and pain.[5] The well-balanced lipophilic-hydrophilic profile of the morpholine ring can improve a compound's ability to cross the blood-brain barrier.[5]

  • Enzyme Inhibitors: Chiral morpholines have been incorporated into molecules designed as enzyme inhibitors, for example, in the context of anticancer drug discovery.[5]

  • Receptor Antagonists: The 2-aryl-morpholine structure is found in compounds that act as antagonists for various receptors. The specific stereochemistry often dictates the binding affinity and selectivity for the target receptor.

The (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, as a specific enantiomer, would be a valuable tool for structure-activity relationship (SAR) studies to probe the chiral recognition of biological targets. Its synthesis and biological evaluation would contribute to a deeper understanding of how stereochemistry influences the pharmacological profile of this important class of compounds.

Conclusion

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral molecule with significant potential in medicinal chemistry and drug discovery. While a specific CAS number may not be readily available, its identity is clearly defined by its stereochemistry. The enantioselective synthesis of this compound is achievable through established synthetic methodologies, allowing for its preparation and subsequent investigation. The study of such specific enantiomers is crucial for the development of safer and more effective drugs, as it allows for the isolation of the desired therapeutic activity while minimizing potential off-target effects associated with other stereoisomers.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Department of Applied Chemistry and Chemical Technology, University of Dhaka.
  • Khamitova, A. E., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4316-4333.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-3-methylmorpholine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Zhu, C., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Reddy, L. R., et al. (2007). Asymmetric synthesis of N-tosyl-2-aryl-morpholines. Tetrahedron: Asymmetry, 18(11), 1353-1359.
  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Nikas, S. P., & Makriyannis, A. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(8), 909-924.
  • TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine. Retrieved February 16, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 4-[(2-chlorophenyl)methyl]thiomorpholine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2024, May 15). Enantioselective alkynylation of isatins and isatin-derived ketimines. Royal Society of Chemistry.
  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1383.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and highly stereoselective protocol for the synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, a ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and highly stereoselective protocol for the synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, a chiral morpholine derivative of significant interest in medicinal chemistry. Chiral morpholines are recognized as privileged structural motifs in a variety of biologically active compounds, offering advantages such as improved metabolic stability and aqueous solubility.[1] The precise control of stereochemistry is often paramount for therapeutic efficacy. This document outlines a state-of-the-art approach centered on the asymmetric hydrogenation of a dehydromorpholine precursor to establish the critical C2 stereocenter, followed by a straightforward N-methylation to yield the final product. The methodologies presented are designed to provide high yields and excellent enantioselectivity, ensuring the production of the desired (R)-enantiomer.

Introduction

The morpholine scaffold is a cornerstone in the design of novel therapeutics due to its favorable physicochemical properties.[1] When substituted, particularly at the C2 and C3 positions, the resulting stereoisomers can exhibit markedly different pharmacological profiles. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure morpholine derivatives is a critical endeavor in drug discovery and development.[2] This application note provides a detailed, field-proven protocol for the synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, leveraging a highly effective asymmetric hydrogenation strategy.[3][4]

The core of this synthetic approach is the rhodium-catalyzed asymmetric hydrogenation of 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine. This reaction employs a chiral bisphosphine ligand, SKP-Phos, which has demonstrated exceptional performance in inducing high enantioselectivity in the reduction of the enamine moiety.[1][3][4] This atom-economical method provides direct access to the desired (R)-2-(4-Chlorophenyl)morpholine intermediate with excellent stereocontrol.[2][3] The subsequent N-methylation of the chiral morpholine is then achieved through established procedures to afford the final target compound.

Overall Synthetic Scheme

The two-step synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine is depicted below. The initial and key stereochemistry-defining step is the asymmetric hydrogenation of the dehydromorpholine precursor, followed by N-methylation.

Synthetic_Scheme Dehydromorpholine 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine ChiralMorpholine (2R)-2-(4-Chlorophenyl)morpholine Dehydromorpholine->ChiralMorpholine Asymmetric Hydrogenation FinalProduct (2R)-2-(4-Chlorophenyl)-4-methylmorpholine ChiralMorpholine->FinalProduct N-Methylation

Caption: Overall synthetic route for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

Part 1: Asymmetric Hydrogenation of 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine

This section details the protocol for the crucial stereoselective reduction of the dehydromorpholine precursor to establish the (R)-configuration at the C2 position. The combination of a rhodium precursor and the chiral SKP-Phos ligand is instrumental in achieving high enantiomeric excess (ee).[3][4]

Materials and Equipment
Reagent/EquipmentSpecifications
2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazineSubstrate (1.0 equiv)
[Rh(COD)₂]BF₄Rhodium precursor (0.01 equiv)
(R)-SKP-PhosChiral bisphosphine ligand (0.011 equiv)
Dichloromethane (DCM)Anhydrous, degassed
Hydrogen gas (H₂)High purity
Autoclave or high-pressure reactorCapable of sustaining required pressure
Schlenk line and glasswareFor handling air-sensitive reagents
GloveboxFor catalyst preparation
Standard workup and purification suppliesSeparatory funnel, rotary evaporator, silica gel
Experimental Protocol

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification Prep_Catalyst 1. Charge Schlenk tube with [Rh(COD)₂]BF₄ and (R)-SKP-Phos. Add_Solvent 2. Add anhydrous, degassed DCM. Prep_Catalyst->Add_Solvent Stir_Catalyst 3. Stir at room temperature for 30 min to form the active catalyst solution. Add_Solvent->Stir_Catalyst Prep_Substrate 4. Dissolve dehydromorpholine substrate in anhydrous, degassed DCM in the autoclave. Transfer_Catalyst 5. Transfer the catalyst solution to the autoclave via cannula. Prep_Substrate->Transfer_Catalyst Pressurize 6. Seal, purge with H₂, and pressurize the autoclave (e.g., 50 atm). Transfer_Catalyst->Pressurize React 7. Stir at room temperature for 12-24 hours. Pressurize->React Monitor 8. Monitor reaction progress by TLC or GC/MS. React->Monitor Vent 9. Carefully vent the autoclave. Concentrate 10. Concentrate the reaction mixture in vacuo. Vent->Concentrate Purify 11. Purify the crude product by flash chromatography on silica gel. Concentrate->Purify

Caption: Workflow for the asymmetric hydrogenation step.

Step-by-Step Methodology:

  • Catalyst Preparation (to be performed in an inert atmosphere, e.g., a glovebox):

    • To a dry Schlenk tube, add the chiral bisphosphine ligand (R)-SKP-Phos (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv).[1]

    • Add anhydrous, degassed dichloromethane and stir the mixture at room temperature for 30 minutes. The formation of the active catalyst is indicated by a color change.[1]

  • Reaction Setup:

    • In a separate dry Schlenk tube or directly in the autoclave vessel, dissolve the 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in anhydrous, degassed dichloromethane.[1]

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the substrate solution via cannula.[1]

    • Seal the autoclave, purge with hydrogen gas several times to remove air, and then pressurize to the desired pressure (e.g., 50 atm).[1]

    • Stir the reaction mixture vigorously at room temperature for the specified time (typically 12-24 hours).[1]

  • Reaction Monitoring and Workup:

    • The progress of the reaction can be monitored by taking aliquots and analyzing them by TLC or GC/MS.[1]

    • Upon completion, carefully vent the hydrogen gas from the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to afford (2R)-2-(4-Chlorophenyl)morpholine.

Expected Results
SubstrateProductYield (%)ee (%)
2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine(R)-2-(4-Chlorophenyl)morpholine>9999

Data based on similar substrates reported in the literature.[1][3]

Part 2: N-Methylation of (2R)-2-(4-Chlorophenyl)morpholine

This final step involves the methylation of the secondary amine of the chiral morpholine to obtain the target compound. Several methods can be employed for N-methylation; a common and effective method is the Eschweiler-Clarke reaction, which utilizes formaldehyde and a reducing agent. An alternative green method using dimethyl carbonate is also presented.

Method A: Eschweiler-Clarke Reaction

Materials and Equipment

Reagent/EquipmentSpecifications
(2R)-2-(4-Chlorophenyl)morpholineStarting material (1.0 equiv)
Formaldehyde37% aqueous solution
Formic acidReagent grade
Standard laboratory glasswareRound-bottom flask, condenser
Standard workup and purification supplies

Experimental Protocol

  • To a round-bottom flask containing (2R)-2-(4-Chlorophenyl)morpholine (1.0 equiv), add formaldehyde solution and formic acid.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Method B: N-Methylation with Dimethyl Carbonate (Green Alternative)

Dimethyl carbonate is a greener and less toxic alternative to traditional methylating agents like methyl halides.[5]

Materials and Equipment

Reagent/EquipmentSpecifications
(2R)-2-(4-Chlorophenyl)morpholineStarting material (1.0 equiv)
Dimethyl carbonate (DMC)Reagent grade (used in excess)
Autoclave or sealed reaction vesselFor heating under pressure
Standard workup and purification supplies

Experimental Protocol

  • In a sealed reaction vessel or autoclave, combine (2R)-2-(4-Chlorophenyl)morpholine (1.0 equiv) and dimethyl carbonate. The molar ratio of DMC to the morpholine can be optimized, but an excess of DMC is typically used.[5]

  • Heat the mixture to a temperature of 140 °C or higher for several hours.[5]

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess dimethyl carbonate under reduced pressure.

  • The resulting crude (2R)-2-(4-Chlorophenyl)-4-methylmorpholine can be purified by flash chromatography or distillation.

Conclusion

The protocols described in this application note provide a reliable and highly stereoselective pathway for the synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. The key to achieving high enantiopurity lies in the rhodium-catalyzed asymmetric hydrogenation of the corresponding dehydromorpholine precursor using the (R)-SKP-Phos ligand. This method is efficient, atom-economical, and scalable.[3] The subsequent N-methylation can be performed using classical or greener methodologies to yield the final product in good purity. These detailed procedures are intended to enable researchers in medicinal chemistry and drug development to access this valuable chiral building block for their research endeavors.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. Available at: [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2014). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. Available at: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7609–7615. Available at: [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society, 57(3), 363-366. Available at: [Link]

Sources

Application

Preparation of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine Hydrochloride Salt for Dosing: Application Notes and Protocols

Abstract This comprehensive guide provides a detailed framework for the preparation, characterization, and quality control of dosing solutions of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine hydrochloride. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, characterization, and quality control of dosing solutions of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines critical steps from initial compound assessment to the final formulation for preclinical studies. The protocols emphasize scientific integrity, safety, and regulatory awareness, ensuring the generation of reliable and reproducible data. While specific experimental data for this compound is not publicly available, this guide establishes a robust methodology for determining the necessary parameters to enable successful preclinical evaluation.

Introduction and Compound Overview

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine hydrochloride is a chiral morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds, and the presence of a chlorophenyl group suggests potential interactions with various biological targets. As a hydrochloride salt, enhanced aqueous solubility compared to the free base is anticipated, which is a critical factor for developing suitable formulations for in vivo and in vitro studies.[1][2]

Given the limited publicly available data on this specific molecule, a systematic approach to characterization is paramount before proceeding to dosing solution preparation. This application note will guide the user through this essential preliminary work.

Physicochemical Characterization: The Foundation for Formulation

A thorough understanding of the compound's physicochemical properties is the first and most critical step in developing a dosing solution.[3]

Identity and Purity Confirmation

Before any formulation work, the identity and purity of the supplied (2R)-2-(4-Chlorophenyl)-4-methylmorpholine hydrochloride must be unequivocally confirmed.

Protocol 1: Identity and Purity Analysis

  • High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.[4][5] Given the aromatic nature of the compound, a mobile phase consisting of an acetonitrile/water gradient with a formic or phosphoric acid modifier should provide good peak shape.[6] UV detection at a wavelength determined by a UV scan of the compound (likely around 220-230 nm due to the chlorophenyl group) should be employed.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound by coupling the HPLC to a mass spectrometer. The observed mass should correspond to the protonated free base.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.

  • Chiral Purity: The enantiomeric purity is critical for a chiral compound. A chiral HPLC method must be developed to confirm the (2R) configuration and quantify any of the (2S) enantiomer.[7][8] Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of compounds with stereocenters adjacent to nitrogen and oxygen.[1][2]

Solubility Determination

The solubility of the compound in various vehicles is a key determinant of the achievable concentration in a dosing solution.

Protocol 2: Equilibrium Solubility Assessment

  • Prepare saturated solutions of the compound in a panel of pharmaceutically relevant vehicles (see Table 1).

  • Equilibrate the solutions for 24 hours at ambient temperature and, if relevant, at 2-8°C.

  • Filter the saturated solutions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using the validated HPLC method from Protocol 1.

Table 1: Recommended Vehicles for Initial Solubility Screening

Vehicle CategoryExamplesRationale
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5To assess solubility in physiologically relevant pH ranges.
Aqueous Co-solvents 5% DMSO in Saline, 10% Ethanol in Water, 20% PEG400 in WaterTo enhance solubility for compounds with poor aqueous solubility.
Surfactant-based 0.5% Tween® 80 in Water, 2% Solutol® HS 15 in SalineTo improve solubility and aid in the formation of stable solutions or suspensions.
Lipid-based Corn oil, Sesame oilFor oral or parenteral administration of lipophilic compounds.

Dosing Solution Preparation and Quality Control

The preparation of a dosing solution requires precision and adherence to a well-defined protocol to ensure accuracy, homogeneity, and stability.

Vehicle Selection and Dosing Calculation

The choice of vehicle is dictated by the route of administration, the required dose, and the solubility of the compound.[9] For early-stage preclinical studies, a simple aqueous-based vehicle is often preferred.

Dosing Calculation Example:

  • Target Dose: 10 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Dosing Volume: 10 mL/kg

  • Required Dose per Animal: 10 mg/kg * 0.025 kg = 0.25 mg

  • Volume to Administer: 10 mL/kg * 0.025 kg = 0.25 mL

  • Required Concentration: 0.25 mg / 0.25 mL = 1 mg/mL

Step-by-Step Preparation Protocol

Protocol 3: Preparation of a 1 mg/mL Dosing Solution in 5% DMSO/Saline

  • Weighing: Accurately weigh the required amount of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine hydrochloride.

  • Initial Solubilization: Add the required volume of Dimethyl Sulfoxide (DMSO) to the solid and vortex until fully dissolved.

  • Dilution: Gradually add the saline to the DMSO concentrate while stirring to avoid precipitation.

  • Final Volume Adjustment: Adjust the final volume with saline.

  • Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any particulates.

G cluster_prep Dosing Solution Preparation Workflow cluster_qc Quality Control Checks weigh 1. Weigh Compound dissolve 2. Dissolve in Co-solvent (DMSO) weigh->dissolve dilute 3. Dilute with Vehicle (Saline) dissolve->dilute adjust 4. Final Volume Adjustment dilute->adjust filter 5. Sterile Filtration (0.22 µm) adjust->filter appearance Visual Inspection filter->appearance ph pH Measurement filter->ph concentration Concentration Verification (HPLC) filter->concentration

Caption: Workflow for Dosing Solution Preparation and QC.

Quality Control of the Dosing Solution

Each batch of dosing solution must undergo quality control testing before administration.[10]

  • Visual Inspection: The solution should be clear and free of visible particulates.

  • pH Measurement: The pH of the final solution should be measured and recorded.

  • Concentration Verification: The concentration of the dosing solution should be confirmed using the validated HPLC method from Protocol 1. The measured concentration should be within ±10% of the target concentration.[10]

Stability Assessment

The stability of the dosing solution must be established to ensure that the compound does not degrade during storage and use.[9] Forced degradation studies can provide insight into the potential degradation pathways.[5][9]

Protocol 4: Forced Degradation Study

  • Prepare solutions of the compound in the chosen vehicle.

  • Expose the solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

  • Analyze the stressed samples at various time points using the stability-indicating HPLC method.

  • The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradation products from the parent compound.[3]

Table 2: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24-72 hours
Base Hydrolysis 0.1 M NaOH24-72 hours
Oxidation 3% H₂O₂24 hours
Thermal 60°C7 days
Photolytic ICH Q1B conditionsAs per guidelines

The stability of the final dosing solution should be assessed at the intended storage temperature (e.g., 2-8°C) and at room temperature for the expected duration of use.

Safety and Handling

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine hydrochloride is a chlorinated aromatic compound and should be handled with appropriate safety precautions.[4]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[11]

  • Engineering Controls: Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[4]

  • Waste Disposal: Dispose of all waste containing the compound as hazardous chemical waste according to institutional guidelines.[4]

In Vivo Dosing Considerations

For in vivo studies, the selection of the appropriate animal model and adherence to ethical guidelines are essential. The OECD guidelines for acute oral toxicity testing provide a framework for initial in vivo safety assessment.[6][12]

  • OECD 420 (Fixed Dose Procedure): This method uses a small number of animals and can be used to assign a toxicity class to the compound.

  • OECD 423 (Acute Toxic Class Method): A stepwise procedure that uses three animals per step to determine the acute toxicity.[12]

  • OECD 425 (Up-and-Down Procedure): This method is valuable for minimizing the number of animals required to estimate the LD50.[7][8]

The choice of method will depend on the specific objectives of the study and regulatory requirements.

G cluster_planning Pre-Dosing Planning cluster_execution Execution cluster_post Post-Dosing A Compound Characterization (Purity, Solubility) B Vehicle Selection A->B C Dose Calculation B->C D Dosing Solution Preparation C->D E Quality Control (Concentration, pH, Appearance) D->E F In Vivo Dosing E->F G Observation & Data Collection F->G H Data Analysis G->H

Caption: Logical Flow of Preclinical Dosing Studies.

Conclusion

The successful preparation of a dosing solution for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine hydrochloride hinges on a systematic and scientifically rigorous approach. By first establishing the fundamental physicochemical properties of the compound and then following a detailed and well-controlled preparation protocol, researchers can ensure the quality and reliability of their preclinical data. The emphasis on stability, quality control, and safety throughout this process is crucial for the integrity of the research and the ethical treatment of laboratory animals.

References

  • Slideshare. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Available from: [Link]

  • ResearchGate. OECD Test Guideline 423: Acute Oral Toxicity. Available from: [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 425. Available from: [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available from: [Link]

  • OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • BioPharma Reporter. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available from: [Link]

  • National Center for Biotechnology Information. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available from: [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • Ecolink. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • Bohrium. determining-the-solubilities-for-benzoate-nicotinate-hydrochloride-and-malonate-salts-of-bedaquiline. Available from: [Link]

  • Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Available from: [Link]

  • PharmacyLibrary. Chapter 8: Quality Control. Available from: [Link]

Sources

Method

Application Note: Bioanalytical Extraction of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (CPM-4) from Plasma

This guide outlines a rigorous, field-proven protocol for the bioanalytical extraction and quantification of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (hereafter referred to as CPM-4 ) from biological plasma.[1] Given t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, field-proven protocol for the bioanalytical extraction and quantification of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (hereafter referred to as CPM-4 ) from biological plasma.[1]

Given the structural characteristics of CPM-4 (a lipophilic, basic morpholine derivative), this protocol prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for maximum cleanliness and sensitivity, while providing a Liquid-Liquid Extraction (LLE) alternative for high-throughput screening.[1]

[1]

Analyte Profile & Mechanistic Strategy

To design a self-validating extraction protocol, we must first understand the physicochemical behavior of the target analyte.[1]

  • Chemical Structure : (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.[1]

  • Class : Substituted Morpholine (CNS active stimulant/metabolite class).[1]

  • Key Properties :

    • Basicity (pKa) : The morpholine nitrogen (position 4) is basic, with an estimated pKa of 8.2 – 8.8 .[1] This allows for protonation in acidic media (retention mechanism) and deprotonation in high pH media (elution/LLE mechanism).[1]

    • Lipophilicity (LogP) : The 4-chlorophenyl moiety significantly increases lipophilicity (Estimated LogP ~2.3 – 2.8), making it suitable for Reversed-Phase (RP) retention and organic solvent partitioning.[1]

    • Stereochemistry : The (2R) configuration requires preservation.[1] Extraction conditions must avoid racemization (though morpholine chiral centers are generally stable under standard bioanalytical conditions).[1]

Extraction Logic

We utilize a "Catch-and-Release" strategy using Mixed-Mode Cation Exchange (MCX).[1]

  • Acidify : Protonate the CPM-4 nitrogen (

    
    ) to bind to the sulfonate groups of the MCX sorbent.[1]
    
  • Wash : Remove neutrals and acids using organic solvents (the charged analyte remains bound).[1]

  • Elute : Basify the eluent to neutralize the CPM-4 (

    
    ) and release it from the ion-exchange sites while disrupting hydrophobic interactions.[1]
    

Experimental Workflow Diagram

The following diagram illustrates the decision matrix and workflow for extracting CPM-4, ensuring removal of plasma phospholipids and proteins.

CPM_Extraction_Workflow Start Plasma Sample (200 µL) IS_Add Add Internal Standard (CPM-d4 or Phenmetrazine-d5) Start->IS_Add PreTreat Pre-treatment Dilute 1:1 with 4% H3PO4 (aq) IS_Add->PreTreat Choice Select Extraction Method PreTreat->Choice SPE_Load SPE: Load on MCX Cartridge (Mixed-Mode Cation Exchange) Choice->SPE_Load High Sensitivity (Recommended) LLE_Alk LLE: Alkalinize Add 50 µL 0.5M Na2CO3 (pH > 10) Choice->LLE_Alk High Throughput (Cost-Effective) SPE_Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Salts) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: 100% Methanol (Remove Neutrals/Phospholipids) SPE_Wash1->SPE_Wash2 SPE_Elute Elute: 5% NH4OH in MeOH (Release Analyte) SPE_Wash2->SPE_Elute Evap Evaporate to Dryness (N2 stream @ 40°C) SPE_Elute->Evap LLE_Ext Extract: Add MTBE/EtOAc (80:20) Vortex & Centrifuge LLE_Alk->LLE_Ext LLE_Freeze Flash Freeze Aqueous Layer Decant Organic Phase LLE_Ext->LLE_Freeze LLE_Freeze->Evap Recon Reconstitute (Mobile Phase A:B 80:20) Evap->Recon LCMS LC-MS/MS Analysis (CSH Phenyl-Hexyl Column) Recon->LCMS

Caption: Decision tree for CPM-4 extraction comparing Mixed-Mode SPE (High Purity) vs. LLE (Speed).

Detailed Extraction Protocols

Protocol A: Mixed-Mode Cation Exchange (SPE) - Gold Standard

Objective: Maximum recovery with near-zero matrix effect (phospholipid removal).[1] Cartridge: Oasis MCX (30 mg/1 cc) or Strata-X-C.[1]

StepReagent/ActionMechanistic Rationale
1. Pre-treatment Mix 200 µL Plasma + 20 µL IS + 200 µL 4%

.[1]
Acidification (pH ~2-3) ensures CPM-4 is 100% protonated (

) to bind to the cation-exchange sorbent.[1] Disrups protein binding.[1]
2. Conditioning 1 mL Methanol followed by 1 mL Water.[1]Activates the sorbent pores and equilibrates the phase.[1]
3. Loading Load the entire pre-treated sample (~420 µL) at 1 mL/min.Analyte binds via Ionic Interaction (to sulfonate) and Hydrophobic Interaction (to polymer backbone).[1]
4. Wash 1 1 mL 2% Formic Acid in Water.[1]Removes plasma proteins, salts, and hydrophilic interferences.[1] Analyte remains ionically bound.[1]
5. Wash 2 1 mL 100% Methanol .[1]Critical Step : Removes neutral lipophilic interferences and phospholipids.[1] Since CPM-4 is charged, it will not elute in pure MeOH.
6. Elution 2 x 250 µL 5%

in Methanol
.
High pH neutralizes the CPM-4 ammonium ion (

) and the organic solvent disrupts hydrophobic bonds, releasing the analyte.
7.[1] Post-Proc Evaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase.
Concentration step to improve sensitivity (LLOQ).[1]
Protocol B: Liquid-Liquid Extraction (LLE) - High Throughput

Objective: Cost-effective extraction for large batches. Solvent System: MTBE (Methyl tert-butyl ether) is preferred over Hexane for better solubility of the polar morpholine ring.[1]

  • Alkalinization : To 200 µL Plasma, add 50 µL 0.5 M Sodium Carbonate (

    
    ) .[1]
    
    • Why? Adjusts pH to >10.5, ensuring CPM-4 is uncharged (Free Base) for partitioning into the organic layer.

  • Extraction : Add 1.0 mL MTBE (or MTBE:Ethyl Acetate 80:20).

  • Agitation : Vortex vigorously for 5 minutes (Multi-tube vortexer).

  • Phase Separation : Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer : Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath or -80°C freezer. Pour off the organic (top) layer into a clean glass tube.

    • Note: Avoid transferring any aqueous phase to prevent salt contamination.[1]

  • Drying : Evaporate the organic solvent under nitrogen.

LC-MS/MS Analytical Conditions

To ensure the "Extraction" is verified, the analytical method must separate CPM-4 from potential chiral interferences or metabolites.[1]

  • Column : Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).[1]

    • Reasoning: The "Charged Surface Hybrid" (CSH) particle technology provides excellent peak shape for basic amines (morpholines) at low pH, preventing the "tailing" often seen with standard C18 columns.[1] The Phenyl-Hexyl phase offers unique selectivity for the chlorophenyl ring (pi-pi interactions).[1]

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B : Acetonitrile (0.1% Formic Acid).[1]

  • Flow Rate : 0.4 mL/min.[1]

  • Gradient :

    • 0-1.0 min: 10% B[1]

    • 1.0-5.0 min: 10% -> 90% B[1]

    • 5.0-6.0 min: 90% B (Wash)[1]

    • 6.1-8.0 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters:

  • Mode : Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions (Estimated based on structure):

    • Quantifier :

      
       212.1 
      
      
      
      132.1 (Loss of chlorophenyl ring? Or loss of morpholine fragment? Verification required with standard).
    • Common Morpholine Frag: Loss of

      
       or ring cleavage often yields specific fragments.[1]
      
    • Qualifier :

      
       212.1 
      
      
      
      117.0 (Chlorophenyl cation).[1]

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy, you must monitor these three parameters in every batch:

ParameterAcceptance CriteriaTroubleshooting Failure
Recovery (Absolute) > 75% (Consistent across Low/High QC)If low: Check pH during load (SPE) or extraction (LLE). Ensure elution solvent is strong enough (5%

).[1]
Matrix Effect (ME) 85% - 115% (Normalized to IS)If suppression (<85%): Improve "Wash 2" in SPE. Switch to MCX from LLE. Use a Deuterated Internal Standard.
Selectivity No peaks in Blank Plasma > 20% of LLOQIf interference found: Check for contamination or carryover.[1] Use a Phenyl-Hexyl column to resolve isobaric interferences.[1]
Internal Standard Selection[1]
  • Primary Choice : CPM-d4 (Deuterated analog).[1]

  • Secondary Choice : Phenmetrazine-d5 (Structural analog, commercially available).[1]

  • Note : Do not use simple amines like Amphetamine-d5; they do not mimic the morpholine ring extraction efficiency closely enough.[1]

References

  • FDA Guidance for Industry : Bioanalytical Method Validation M10. (2022).[1] U.S. Food and Drug Administration.[1] [Link]

  • Olsen, B. A. (2020).[1] Hydrophilic Interaction Chromatography (HILIC) and Mixed-Mode Chromatography for the Analysis of Basic Drugs.[1] Journal of Chromatography A. (General reference for mixed-mode SPE mechanisms).

  • Waters Corporation . Oasis MCX Extraction Protocol for Basic Drugs. [Link][1]

  • Coles, R., et al. (2014).[1] Simultaneous determination of bupropion, hydroxybupropion and erythrohydrobupropion in human plasma. Journal of Chromatography B, 879(7), 487-492.[1] (Reference for morpholine metabolite extraction).

Sources

Application

Application Note: Storage &amp; Stability Protocol for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine Standards

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a rigorous protocol for the handling, storage, and stability maintenance of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine ref...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a rigorous protocol for the handling, storage, and stability maintenance of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine reference standards.

Abstract & Scope

(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral, nitrogen-containing heterocycle structurally related to the phenmetrazine class of psychostimulants and anorectics. It frequently appears in drug development as a metabolite, impurity, or specific enantiomeric probe. Due to the presence of a tertiary amine and a halogenated aromatic ring, this compound exhibits specific sensitivities to oxidative degradation (N-oxide formation) and photolytic dehalogenation . This guide defines the critical parameters for maintaining the chemical and stereochemical integrity of the standard over long-term storage.

Chemical Identity & Properties

Understanding the physicochemical baseline is essential for detecting degradation.

PropertySpecification
Compound Name (2R)-2-(4-Chlorophenyl)-4-methylmorpholine
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol (Free Base) / ~248.15 g/mol (HCl Salt)
Stereochemistry (2R)-enantiomer (Chiral purity is critical)
Physical State White to off-white crystalline solid (Salt form preferred)
pKa (Calculated) ~7.4 (Morpholine nitrogen)
Solubility Soluble in Methanol, DMSO, Water (pH dependent)
Hygroscopicity Moderate (Salt forms are often hygroscopic)

Stability Profile & Degradation Mechanisms

The stability of this standard is governed by three primary stress factors. The protocol below is designed to mitigate these specific pathways.

N-Oxidation (Primary Risk)

The N-methyl tertiary amine moiety is susceptible to oxidation by atmospheric oxygen, particularly in solution or if the solid matrix is moist. This leads to the formation of (2R)-2-(4-chlorophenyl)-4-methylmorpholine N-oxide .

  • Mitigation: Storage under inert atmosphere (Argon/Nitrogen) and use of degassed solvents.

Photolytic Dehalogenation

Chlorinated aromatic rings can undergo radical dechlorination when exposed to UV light. While less labile than iodinated compounds, long-term exposure to ambient lab light can generate impurities.

  • Mitigation: Amber glassware and darkness are mandatory.

Salt Disproportionation

If stored as a hydrochloride salt in high humidity (>60% RH), the salt can disproportionate, releasing the free base (which is likely an oil or low-melting solid) and HCl gas. This ruins the stoichiometry of the standard.

  • Mitigation: Desiccated storage with humidity indicators.

Stereochemical Inversion

The (2R) center is generally configurationally stable. However, exposure to extreme pH (strong base) or high temperatures can promote racemization.

  • Mitigation: Avoid heating above 40°C during reconstitution.

Experimental Protocol: Lifecycle Management

Phase 1: Arrival & Initial Verification

Objective: Establish the "Day 0" baseline integrity.

  • Visual Inspection: Verify the vial is sealed and the solid is free-flowing (clumping indicates moisture ingress).

  • Equilibration: Allow the vial to reach room temperature (20–25°C) before opening to prevent condensation on the cold solid.

  • Aliquot Strategy: Do not store the bulk bottle at 4°C if it will be opened frequently. Instead, subdivide the solid into single-use aliquots (e.g., 1–5 mg) under an inert atmosphere (glove box or N2 stream).

Phase 2: Long-Term Storage Conditions

Objective: Arrest kinetic degradation pathways.

  • Temperature: -20°C ± 5°C (Optimal) or 2–8°C (Acceptable for <6 months).

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Headspace purged with Argon or Nitrogen.

  • Secondary Containment: Place vials inside a sealed desiccator or a jar containing activated silica gel packets.

Phase 3: Reconstitution & Solution Stability

Objective: Prepare analytical solutions without inducing degradation.

  • Solvent Selection: Use LC-MS grade Methanol or Acetonitrile . Avoid protic solvents like water for stock solutions to minimize hydrolysis risks (though low).

  • Degassing: Sparge the solvent with Helium or Nitrogen for 5 minutes prior to dissolution to remove dissolved oxygen.

  • Concentration: Prepare stock solutions at high concentration (e.g., 1.0 mg/mL). Higher concentrations are generally more stable than dilute working standards.

  • Solution Storage:

    • 1 mg/mL Stock: Stable for 3 months at -20°C.

    • Working Dilutions: Prepare fresh daily. Do not freeze-thaw working dilutions.

Phase 4: Quality Control (Stability Indicating Method)

To validate the standard's purity, use the following HPLC parameters capable of separating the N-oxide impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Pass Criteria: Purity > 98.0% with no single impurity > 0.5%.

Visual Workflow: Stability Logic

The following diagram illustrates the decision tree for handling the standard to prevent the specific degradation pathways identified above.

StabilityWorkflow Arrival Standard Arrival (Solid Salt) Equilibrate Equilibrate to RT (Prevent Condensation) Arrival->Equilibrate Inspection Visual Inspection (Clumping = Moisture) Equilibrate->Inspection Aliquot Aliquot under N2/Ar (Amber Vials) Inspection->Aliquot Pass Storage Long-Term Storage -20°C, Desiccated Aliquot->Storage Reconstitution Reconstitution (Degassed MeOH/ACN) Storage->Reconstitution When needed Risk1 Risk: N-Oxidation Reconstitution->Risk1 StockSol Stock Solution (1 mg/mL, -20°C) Risk2 Risk: Hydrolysis/Racemization StockSol->Risk2 Risk1->StockSol Mitigated by Degassing Discard > 3 Months Discard > 3 Months Risk2->Discard > 3 Months Mitigated by Time Limits

Caption: Workflow for mitigating N-oxidation and moisture ingress during the lifecycle of the morpholine standard.

References

  • Rothman, R. B., et al. (2002).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 46(4), 240-250. Link

    • Context: Establishes the stability and pharmacological baseline for phenylmorpholine deriv
  • World Health Organization (WHO). (2018). "General guidelines for the establishment, maintenance and distribution of chemical reference substances." WHO Technical Report Series, No. 1010. Link

    • Context: Authoritative source for general reference standard storage protocols (-20°C, desicc
  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 38(1), 82-94. Link

    • Context: Discusses the stability and handling of substituted amine standards similar to the target compound.
  • Sigma-Aldrich (Merck). "Technical Bulletin: Handling and Storage of Reference Standards." Link

    • Context: Industry standard protocols for hygroscopic amine salts.

Sources

Method

Application Note: Cell Culture Handling and Dilution of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

Abstract & Compound Profile This Application Note provides a standardized protocol for the handling, solubilization, and administration of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (herein referred to as CPM ) in mammal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This Application Note provides a standardized protocol for the handling, solubilization, and administration of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (herein referred to as CPM ) in mammalian cell culture systems. CPM is a chlorinated phenylmorpholine derivative, structurally related to psychostimulants such as phenmetrazine. Due to its lipophilic nature and specific stereochemistry (2R enantiomer), precise handling is required to maintain compound stability, prevent precipitation in aqueous media, and avoid solvent-induced cytotoxicity.

Chemical Profile
PropertyDetail
Chemical Name (2R)-2-(4-Chlorophenyl)-4-methylmorpholine
Class Substituted Phenylmorpholine (Psychotropic/CNS active analog)
Molecular Character Lipophilic Amine (Basic)
Solubility (Water) Low (Free Base); Moderate (HCl/Tartrate salts)
Solubility (DMSO) High (>10 mM typical)
Primary Target Monoamine Transporters (DAT/NET/SERT)
Storage -20°C, Desiccated, Protected from Light

Material Safety & Regulatory Compliance

WARNING: Phenylmorpholine derivatives are often potent CNS active agents.

  • Regulatory: Verify local scheduling (e.g., DEA Schedule III/IV analogs) before procurement.

  • Safety: Handle lyophilized powder in a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood to prevent inhalation. Wear nitrile gloves and safety goggles.

  • Stereochemistry: The (2R) enantiomer is the active species in many biological contexts. Avoid conditions that promote racemization (extreme pH or high temperature >60°C for extended periods).

Stock Solution Preparation

To ensure reproducibility, a single-use aliquot system is strictly recommended to avoid freeze-thaw cycles which can degrade the compound or alter concentration via solvent evaporation.

Solvent Selection
  • Preferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Rationale: CPM (Free Base) is hydrophobic. Aqueous buffers (PBS) may cause immediate precipitation or adherence to plastics.

  • Target Stock Concentration: 10 mM . (Higher concentrations like 50 mM are possible but increase the risk of precipitation upon dilution into media).

Preparation Protocol (Step-by-Step)
  • Calculation: Calculate the volume of DMSO required to achieve 10 mM based on the specific batch molecular weight (MW).

    • Formula:

      
      
      
  • Dissolution: Add DMSO to the vial containing the CPM powder. Vortex for 30 seconds.

    • Visual Check: Solution must be optically clear. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter sterilize the DMSO stock directly using standard cellulose acetate filters (DMSO dissolves them). Use PTFE (Teflon) or Nylon 0.22 µm syringe filters if filtration is absolutely necessary. Note: Usually, high-grade DMSO is sterile enough; filtration is better performed after dilution in media.

  • Aliquoting: Dispense 20–50 µL aliquots into sterile, amber polypropylene microcentrifuge tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Dilution Strategy & Dosing

The "Golden Rule" of DMSO: The final concentration of DMSO in the cell culture well must be ≤ 0.5% (v/v) to avoid vehicle toxicity, and ideally ≤ 0.1% for sensitive lines (e.g., primary neurons, stem cells).

The "Constant Solvent" Method

Do not dilute the stock directly into the media for the dilution curve. This results in varying DMSO concentrations across your dose-response curve.[1] Instead, use the Serial Dilution in DMSO method.

Protocol:
  • Preparation: Prepare a 96-well "Master Plate" (V-bottom, polypropylene) containing 100% DMSO.

  • Serial Dilution: Perform 1:3 or 1:10 serial dilutions of CPM within the DMSO Master Plate.

  • Intermediate Step (Optional but Recommended): Dilute the DMSO stocks 1:10 into an intermediate buffer (e.g., PBS) immediately before dosing to reduce pipetting error of small volumes.

  • Final Dosing: Transfer the diluted compound into the cell culture plate at a 1:100 (if using intermediate) or 1:1000 dilution.

Example Dilution Table (Target: 0.1% Final DMSO)

StepSource Conc.SolventDilution FactorIntermediate Conc.[1][2]Final Assay Conc.Final DMSO %
Stock 10 mM100% DMSO----
D1 10 mM (Stock)100% DMSO1:1000 (Direct)N/A10 µM 0.1%
D2 1 mM (from D1)100% DMSO1:1000 (Direct)N/A1 µM 0.1%
D3 0.1 mM (from D2)100% DMSO1:1000 (Direct)N/A100 nM 0.1%
Vehicle 0 mM100% DMSO1:1000 (Direct)N/A0 nM 0.1%
Workflow Visualization

StockPrep Compound (2R)-CPM Powder Weigh Weighing (Precision Balance) Compound->Weigh DMSO Dissolve in Anhydrous DMSO Weigh->DMSO Add Solvent Stock Primary Stock (10 mM) DMSO->Stock Vortex/Sonicate Aliquot Aliquot & Freeze (-20°C / Dark) Stock->Aliquot MasterPlate Master Plate (Serial Dilution in DMSO) Aliquot->MasterPlate Thaw for Exp CulturePlate Cell Culture Plate (Final Conc < 0.5% DMSO) MasterPlate->CulturePlate 1:1000 Dilution

Figure 1: Workflow for the preparation of (2R)-CPM stock solutions and subsequent dosing. Note the intermediate Master Plate step to ensure consistent DMSO concentrations.

Experimental Protocols

Cytotoxicity / Viability Assay (Standard Validation)

Before metabolic or signaling studies, determine the non-toxic range.

  • Seeding: Plate cells (e.g., HepG2, SH-SY5Y) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Remove old media. Add 100 µL fresh media containing CPM (0.01 µM – 100 µM) prepared via the method in Section 4.1.

    • Control: Vehicle control (0.1% DMSO) is mandatory.

    • Positive Control: 10% DMSO or Staurosporine (1 µM).

  • Incubation: 24h or 48h at 37°C, 5% CO2.

  • Readout: Add MTT, WST-1, or CellTiter-Glo reagent. Read absorbance/luminescence.

  • Analysis: Normalize to Vehicle Control (100%). Calculate IC50.

Mechanistic Signaling Pathway (Hypothetical)

CPM acts as a releasing agent or reuptake inhibitor. The following diagram illustrates the expected biological flow for experimental design.

Mechanism CPM (2R)-CPM (Extracellular) Transporter DAT / NET Transporter CPM->Transporter Binds Release Reverse Transport (Efflux) Transporter->Release Induces Cytosol Cytosolic Monoamines Cytosol->Release Substrate Synapse Synaptic Cleft Accumulation Release->Synapse Increases Conc. Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Figure 2: Simplified Mechanism of Action for Phenylmorpholine derivatives, guiding downstream assay selection (e.g., HPLC for monoamines or cAMP assays).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Conc. too high (>100 µM)Sonicate stock; Reduce final concentration; Use intermediate dilution step.
Crystals in Stock Stored at -20°CThaw completely at 37°C and vortex before use. DMSO freezes at 19°C.
High Cell Death in Control DMSO ToxicityEnsure final DMSO is <0.5%. Check DMSO grade (must be cell culture tested).
Inconsistent Data Adsorption to PlasticUse glass-coated or low-binding polypropylene plates for intermediate steps.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12967, Phendimetrazine. Retrieved from [Link]

  • Timm, M., et al. (2013). In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity. PubMed. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Synthesis of Methylmorpholine Derivatives

Introduction: The Versatility of the Morpholine Scaffold in Modern Chemistry The morpholine moiety is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique physic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Morpholine Scaffold in Modern Chemistry

The morpholine moiety is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique physicochemical properties, such as high polarity, low basicity compared to other cyclic amines, and its ability to act as a hydrogen bond acceptor, make it a valuable building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] N-methylation of the morpholine ring to form N-methylmorpholine (NMM) and its derivatives further expands its utility, serving as catalysts, solvents, and key intermediates in the synthesis of complex molecules.[2][3] This guide provides a comprehensive overview of the common reagents and detailed protocols for the laboratory synthesis of N-methylmorpholine and select derivatives, offering insights into the rationale behind various synthetic strategies.

Part 1: Synthesis of N-Methylmorpholine (4-Methylmorpholine)

The most direct route to N-methylmorpholine involves the methylation of the secondary amine of the morpholine ring. The choice of methylating agent and reaction conditions can be tailored based on scale, available resources, and desired purity.

Strategy 1: Reductive Amination via the Eschweiler-Clarke Reaction

This classical method utilizes a mixture of formaldehyde and formic acid to achieve methylation. The reaction proceeds through the in situ formation of an iminium ion from morpholine and formaldehyde, which is then reduced by formic acid. This method is robust, high-yielding, and avoids the use of more hazardous alkylating agents.[3][4]

Core Reagents and Their Functions:

ReagentFunctionKey Considerations
MorpholineStarting materialEnsure high purity to avoid side reactions.
Formaldehyde (37% aq. solution)Carbon source for the methyl groupThe aqueous solution is convenient for laboratory scale.
Formic AcidReducing agent and acid catalystDrives the reduction of the iminium intermediate and catalyzes its formation.
Sodium HydroxideNeutralization and product isolationUsed to basify the reaction mixture prior to distillation.

Experimental Workflow:

Morpholine Morpholine Reaction_Mixture Reaction Mixture Morpholine->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Formic_Acid Formic Acid Formic_Acid->Reaction_Mixture Reflux Heating & Reflux (4-5h) Reaction_Mixture->Reflux Reaction Cooling Cooling Reflux->Cooling NaOH_Addition Addition of NaOH Cooling->NaOH_Addition Distillation Distillation NaOH_Addition->Distillation Purification Purification Distillation->Purification NMM N-Methylmorpholine Purification->NMM

Caption: Workflow for the Eschweiler-Clarke synthesis of N-Methylmorpholine.

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place morpholine.

  • Slowly add formaldehyde to the morpholine with stirring.

  • Following the formaldehyde addition, carefully add formic acid dropwise. The reaction is exothermic and may begin to reflux automatically.

  • After the addition is complete, heat the mixture to reflux for 4-5 hours.

  • Cool the reaction mixture to room temperature and then add a concentrated solution of sodium hydroxide until the mixture is strongly basic.

  • Distill the mixture, collecting the fraction boiling up to 99°C.

  • Saturate the collected distillate with solid sodium hydroxide.

  • Separate the upper organic layer, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and perform a final fractional distillation to obtain pure N-methylmorpholine (b.p. 115-116°C).[3][4][5]

Strategy 2: "Green" Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic, environmentally friendly methylating agent that can replace hazardous reagents like methyl halides or dimethyl sulfate.[6][7] The reaction typically requires elevated temperatures and can be performed with or without a catalyst.

Core Reagents and Their Functions:

ReagentFunctionKey Considerations
MorpholineStarting material
Dimethyl Carbonate (DMC)"Green" methylating agentA slight excess may be used to drive the reaction to completion.
Catalyst (optional)To increase reaction rateBasic catalysts can be employed.

Experimental Workflow:

Morpholine Morpholine Autoclave Autoclave Morpholine->Autoclave DMC Dimethyl Carbonate DMC->Autoclave Heating Heating (e.g., 160°C) Autoclave->Heating Reaction Workup Work-up & Purification Heating->Workup NMM N-Methylmorpholine Workup->NMM

Caption: Workflow for the synthesis of N-Methylmorpholine using Dimethyl Carbonate.

Detailed Protocol:

  • In a high-pressure autoclave, combine morpholine and dimethyl carbonate.

  • Seal the autoclave and heat the mixture to the desired temperature (e.g., 160°C) for several hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • The resulting product can be purified by distillation.

Strategy 3: Catalytic N-Alkylation with Methanol

This method involves the gas-phase reaction of morpholine with methanol over a heterogeneous catalyst, offering a continuous and potentially more industrial-scale approach.[8]

Core Reagents and Their Functions:

ReagentFunctionKey Considerations
MorpholineStarting material
MethanolMethylating agent
CuO–NiO/γ–Al2O3 catalystHeterogeneous catalystRequires activation before use.
Hydrogen (optional)Carrier gas and to maintain catalyst activity

Part 2: Synthesis of N-Methylmorpholine Derivatives

The versatile N-methylmorpholine scaffold can be further functionalized to create derivatives with specific applications.

Synthesis of 4-Methylmorpholine N-oxide (NMMO)

NMMO is a widely used co-oxidant in organic synthesis, notably in Sharpless asymmetric dihydroxylation and other oxidation reactions.[9] It is typically prepared by the oxidation of N-methylmorpholine with hydrogen peroxide.

Core Reagents and Their Functions:

ReagentFunctionKey Considerations
N-Methylmorpholine (NMM)Starting material
Hydrogen Peroxide (30% aq.)Oxidizing agentA strong oxidizer; handle with care.
Acetone/MethanolSolventsUsed for reaction and purification.
Activated CharcoalDecolorizing agentRemoves colored impurities.
CeliteFilter aid

Experimental Workflow:

NMM N-Methylmorpholine Reaction_Flask Reaction Flask NMM->Reaction_Flask H2O2 Hydrogen Peroxide H2O2->Reaction_Flask Dropwise addition Heating Heating (75°C) Reaction_Flask->Heating Oxidation Workup Work-up Heating->Workup Purification Purification Workup->Purification NMMO NMMO Purification->NMMO

Caption: Experimental workflow for the synthesis of 4-Methylmorpholine N-oxide.

Detailed Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add N-methylmorpholine.[9]

  • Heat the flask in an oil bath to 75°C.[9]

  • Slowly add 30% aqueous hydrogen peroxide dropwise over approximately 2.5 hours, maintaining the reaction temperature.[9]

  • Monitor the reaction for the presence of unreacted peroxide using potassium iodide paper.[9]

  • Once the reaction is complete, cool the mixture to 50°C and add a slurry of activated charcoal in methanol.[9]

  • Filter the mixture through a pad of Celite and wash the filter cake with methanol.[9]

  • Concentrate the filtrate on a rotary evaporator.

  • The crude product can be recrystallized from a suitable solvent like acetone to yield pure 4-methylmorpholine N-oxide monohydrate.[9]

Synthesis of 4-Methylmorpholine-Borane (NMMB)

NMMB is a stable and easy-to-handle borane complex used as a mild and selective reducing agent.[10] It is synthesized by reacting 4-methylmorpholine with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).

Core Reagents and Their Functions:

ReagentFunctionKey Considerations
4-MethylmorpholineLewis base
Borane-tetrahydrofuran complex (BH₃·THF)Borane source (Lewis acid)Moisture-sensitive; handle under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)SolventMust be dry to prevent quenching of the borane.

Experimental Workflow:

NMM 4-Methylmorpholine in THF Reaction_Flask Reaction Flask (0°C) NMM->Reaction_Flask BH3_THF BH3·THF solution BH3_THF->Reaction_Flask Dropwise addition Stirring Stirring at RT (2h) Reaction_Flask->Stirring Complexation Solvent_Removal Solvent Removal Stirring->Solvent_Removal Purification Purification Solvent_Removal->Purification NMMB NMMB Purification->NMMB

Caption: General experimental workflow for NMMB synthesis.

Detailed Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylmorpholine in anhydrous THF.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (1.0 equivalent) dropwise over 30 minutes.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure 4-methylmorpholine-borane as a white solid.[10]

Part 3: Synthesis of Substituted Morpholine Derivatives

The synthesis of morpholine derivatives with substituents on the carbon framework often requires more complex multi-step strategies.

Indium(III)-Catalyzed Reductive Etherification

This method allows for the construction of various substituted morpholines with good to excellent yields and high diastereoselectivity under mild catalytic conditions.[1]

Core Reagents and Their Functions:

ReagentFunctionKey Considerations
Substituted amino alcoholStarting materialThe stereochemistry of the starting material can influence the product's stereochemistry.
Indium(III) bromide (InBr₃)Lewis acid catalystPromotes the intramolecular cyclization.
Silane (e.g., triethylsilane)Reducing agentReduces the intermediate hemiaminal.
Anhydrous solvent (e.g., CH₂Cl₂)Reaction mediumMust be dry to prevent catalyst deactivation.
Palladium-Catalyzed Carboamination

This strategy provides access to enantiopure cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The key step is a Pd-catalyzed carboamination reaction.[11]

Core Reagents and Their Functions:

ReagentFunctionKey Considerations
Substituted ethanolamine derivativeStarting material
Aryl or alkenyl bromideCoupling partner
Palladium catalyst (e.g., Pd(OAc)₂)Catalyst
Ligand (e.g., phosphine ligand)To modulate catalyst activity and selectivity
Base (e.g., K₃PO₄)To facilitate the catalytic cycle

Safety Considerations

  • N-methylmorpholine: is flammable and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Hydrogen peroxide (30%): is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.[9]

  • Borane-THF complex: is flammable and reacts violently with water. Handle under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of methylmorpholine and its derivatives can be achieved through a variety of methods, each with its own advantages and limitations. The choice of a particular synthetic route will depend on the desired substitution pattern, scale of the reaction, and available laboratory resources. The protocols outlined in this guide provide a solid foundation for researchers to access these valuable chemical entities.

References

  • Li, X., et al. (2016). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Organic & Biomolecular Chemistry, 14(3), 853-857. Retrieved from [Link]

  • Reddy, L. R., et al. (2007). A Concise and Efficient Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 72(19), 7437-7440. Retrieved from [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society, 128(36), 11828-11829. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Yamada, R., et al. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1821-1825. Retrieved from [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 161-171. Retrieved from [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6081-6084. Retrieved from [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6081-6084. Retrieved from [Link]

  • ChemicalLand21. (n.d.). N-METHYLMORPHOLINE. Retrieved from [Link]

  • Chen, X., et al. (2011). N-alkylation of morpholine with other alcohols. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 161-171. Retrieved from [Link]

  • Jiangsu Fopia Chemicals Co ltd. (2022). Synthesis process of N-methylmorpholine (Chinese Patent No. CN111675677B).
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Cignarella, G., et al. (1990). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2943-2947. Retrieved from [Link]

  • Wang, Z. (2007). A kind of synthetic method of N-methylmorpholine (Chinese Patent No. CN101066955A).
  • Ortiz, K. G., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Li, J. (2007). Process for preparing N-methyl morpholine (Chinese Patent No. CN101012208A).
  • Organic Chemistry Division, ACS. (2026, February 2). Reductive Amination. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Separation of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

Welcome to the technical support center for resolving enantiomeric separation challenges for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving enantiomeric separation challenges for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and methodologies. As this compound is a chiral basic drug, this guide emphasizes a systematic screening approach, which is the industry standard for developing robust enantioselective chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: We are seeing no separation of the (2R) and (2S) enantiomers of 2-(4-Chlorophenyl)-4-methylmorpholine. Where should we start?

A: Achieving chiral separation is often a process of systematic screening, as the interactions governing enantioselectivity are highly specific and difficult to predict.[1][2][3] If you are observing co-elution, it indicates that the current combination of chiral stationary phase (CSP) and mobile phase is not providing the necessary enantiorecognition.

Initial Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC or SFC system is functioning correctly with a standard achiral separation. Check for pressure fluctuations, leaks, and detector stability.

  • Confirm Analyte Chirality: Double-check that the sample is indeed a racemic mixture and has not undergone racemization.

  • Begin a methodical screening process. It is highly recommended to screen a diverse set of polysaccharide-based CSPs under different modes (Normal Phase, Reversed-Phase, Polar Organic) as a starting point.[1]

Q2: How do mobile phase additives affect the separation of a basic compound like 2-(4-Chlorophenyl)-4-methylmorpholine?

A: Mobile phase additives are critical for the successful chiral separation of basic analytes.[4][5][6] The tertiary amine in the morpholine ring makes your compound basic. In its ionized (protonated) state, it can interact strongly and non-specifically with residual acidic silanols on the silica support of the CSP, leading to poor peak shape and loss of resolution.[7]

  • Basic Additives (e.g., Diethylamine - DEA, Isopropylamine - IPA): In Normal Phase (NP) or Supercritical Fluid Chromatography (SFC), a small amount of a basic additive (typically 0.1-0.5%) is often added to the mobile phase.[6][8] This competes with the analyte for active sites on the stationary phase, improving peak shape and often enhancing chiral recognition.

  • Acidic Additives (e.g., Formic Acid - FA, Trifluoroacetic Acid - TFA): In Reversed-Phase (RP) or Polar Organic modes, acidic additives can control the ionization state of the analyte. Contrary to what might be expected, acidic additives can sometimes improve, alter, or even induce separation where none was seen before.[4][5] They can influence both analyte and stationary phase conformation, leading to different chiral recognition mechanisms. In some cases, adding both an acid and a base can improve peak symmetry.[5]

Q3: Should we use HPLC or SFC for this separation? What are the advantages of each?

A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, and the choice often depends on available instrumentation and desired outcomes.[9]

  • HPLC: Offers versatility with Normal Phase (NP), Reversed-Phase (RP), and Polar Organic modes. RP methods are often directly compatible with mass spectrometry (MS).[10]

  • SFC: Increasingly the technique of choice for chiral separations, especially in the pharmaceutical industry.[11][12]

    • Advantages: SFC is 3-5 times faster than HPLC, generates significantly less organic solvent waste (using compressed CO₂ as the primary mobile phase), and often provides unique or improved selectivity compared to HPLC.[3][9][11][12] The lower viscosity of supercritical fluids allows for higher flow rates without excessive backpressure.[9]

For initial screening, SFC is often more efficient due to its speed and rapid column equilibration.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development for 2-(4-Chlorophenyl)-4-methylmorpholine.

Issue 1: Poor Resolution (Rs < 1.5) or No Separation

Poor resolution is the most common challenge. A systematic approach is required to diagnose and solve the issue.

Caption: Stepwise workflow for troubleshooting poor enantiomeric resolution.

  • Chiral Stationary Phase (CSP) is Not Suitable: The primary source of selectivity comes from the CSP.[1] The shape and chemical nature of the chiral pockets or interaction sites on the CSP must be complementary to your molecule.

    • Action: Screen a set of CSPs with different selectors. Polysaccharide-based phases (e.g., cellulose or amylose derivatized with phenylcarbamates) are highly successful for a wide range of compounds and are the recommended starting point.[10]

  • Mobile Phase Composition is Suboptimal: The mobile phase modulates the interaction between the analyte and the CSP.

    • Action (SFC/NP): Change the alcohol co-solvent (modifier). The choice of methanol, ethanol, or isopropanol can dramatically affect selectivity.[9] Also, vary the type and concentration of the basic additive (e.g., 0.1% DEA vs. 0.3% IPA).

    • Action (RP): Change the organic modifier (acetonitrile vs. methanol). Adjust the type and concentration of the acidic additive (e.g., 0.1% FA vs. 0.1% TFA).

  • Temperature is Not Optimized: Chiral separations can be sensitive to temperature.

    • Action: Evaluate separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase interaction strength and can improve resolution, though this may increase analysis time and pressure. Be aware that in some cases, elution order can reverse with temperature changes.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and quantification. For basic compounds like this morpholine derivative, tailing is a common issue.

ProblemProbable CauseRecommended Solution
Peak Tailing Secondary Interactions: The basic nitrogen of the morpholine is interacting with acidic silanol groups on the CSP surface.Add/Increase Basic Additive (NP/SFC): Add 0.1-0.5% of an amine like DEA or IPA to the mobile phase to mask the silanols.[6] Add/Increase Acidic Additive (RP): Ensure consistent protonation of the analyte with an additive like 0.1% FA.
Column Overload: Injecting too much sample mass.Reduce injection volume or sample concentration.
Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker, compatible solvent.
Peak Fronting Column Overload: Often seen in preparative chromatography.Reduce sample concentration.
Column Degradation: A void has formed at the column inlet.Replace the column. Consider using a guard column to extend column lifetime.

Experimental Protocols: A Systematic Screening Strategy

Given the lack of a pre-existing method, a screening protocol is the most effective path to success. This protocol outlines a universal approach using SFC, which is often faster for screening. The principles are directly transferable to HPLC.

Protocol 1: Chiral SFC Screening

Objective: To identify a promising Chiral Stationary Phase (CSP) and mobile phase modifier for the separation of 2-(4-Chlorophenyl)-4-methylmorpholine enantiomers.

Materials:

  • Analyte: Racemic 2-(4-Chlorophenyl)-4-methylmorpholine (approx. 1 mg/mL in Methanol).

  • SFC System: An analytical SFC system with a column switcher and multiple solvent inlets is ideal.

  • CSPs (Recommended Screening Set):

    • Amylose tris(3,5-dimethylphenylcarbamate) based column

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column

    • Cellulose tris(4-chloro-3-methylphenylcarbamate) based column

    • Amylose tris(1-phenylethylcarbamate) based column

  • Mobile Phase:

    • A: Supercritical CO₂

    • B1: Methanol (MeOH) with 0.3% Isopropylamine (IPA)

    • B2: Ethanol (EtOH) with 0.3% Isopropylamine (IPA)

    • B3: Isopropanol (IPA) with 0.3% Isopropylamine (IPA)

Methodology:

Caption: Workflow for systematic chiral SFC screening.

Step-by-Step Procedure:

  • System Preparation: Install the first CSP and equilibrate the system with the starting mobile phase conditions.

  • Screening Conditions (Generic Gradient):

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Injection Volume: 1-5 µL

    • Gradient: 5% to 40% Modifier (B) over 5 minutes, hold at 40% for 1 minute.

  • Execution:

    • Run the gradient using the MeOH/IPA modifier.

    • Run the gradient using the EtOH/IPA modifier.

    • Run the gradient using the IPA/IPA modifier.

  • Column Switching: Switch to the next CSP in the screening set and repeat Step 3.

  • Data Evaluation: For each of the runs, evaluate the chromatogram for any degree of separation (peak splitting, shoulders, or baseline resolution). Calculate the resolution (Rs) for the most promising conditions.

Data Interpretation and Next Steps

Compile your results in a table to easily compare the performance of each condition.

CSP NameModifierResolution (Rs)Observations
Amylose-DMPCMeOH/IPA0.8Shoulder on second peak
Amylose-DMPCEtOH/IPA1.6 Baseline separation
Amylose-DMPCIPA/IPA1.1Partial separation
Cellulose-DMPCMeOH/IPA0.0Co-elution
Cellulose-DMPCEtOH/IPA0.0Co-elution
............

From this hypothetical data, the Amylose-DMPC column with an EtOH/IPA modifier is the most promising starting point. The next step would be to optimize this condition by adjusting the gradient, flow rate, and temperature to further improve the resolution and shorten the analysis time.

References

  • Mosiashvili, L., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Chromatography A, 1317, 167-74. [Link]

  • ResearchGate. (n.d.). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Request PDF. [Link]

  • ResearchGate. (n.d.). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Request PDF. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Al-Huniti, M. H., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. PMC. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (n.d.). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Application Note. [Link]

  • Mangelings, D., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Selvita. (2018). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Taylor, L. T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Yang, X., et al. (2014). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Analytical Methods. [Link]

  • Wang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry. [Link]

  • Ribeiro, A. R., et al. (2022). Enantiomers and Their Resolution. Molecules. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

Sources

Optimization

minimizing degradation of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine in aqueous solution

Welcome to the Stability Command Center for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. As a Senior Application Scientist, I have structured this guide not as a generic textbook entry, but as a Tier-3 Technical Support I...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability Command Center for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

As a Senior Application Scientist, I have structured this guide not as a generic textbook entry, but as a Tier-3 Technical Support Interface . This compound presents a specific "chemical personality": a clash between the basicity of the N-methyl morpholine ring and the photolability of the p-chlorophenyl moiety.

This interface is designed to troubleshoot, diagnose, and resolve degradation issues in real-time.

PART 1: THE DEGRADATION MATRIX (Mechanistic Intelligence)

Before fixing the issue, you must identify the enemy. In aqueous environments, this molecule faces two primary vectors of attack.

Vector A: The "Silent" Oxidation (N-Oxide Formation)
  • The Mechanism: The lone pair on the tertiary nitrogen (position 4) is an electron-rich target. In the presence of dissolved oxygen or trace peroxides (common in PEG, Tween, or aged solvents), it undergoes nucleophilic attack on the electrophilic oxygen, forming the N-oxide .

  • The Symptom: A new peak appears in your HPLC chromatogram at RRT ~0.8–0.9 (more polar than parent). The solution often remains clear/colorless.

  • The Catalyst: High pH (promotes the free base form, which is more reactive) and transition metal impurities.

Vector B: Photolytic Dechlorination (The "Yellow" Shift)
  • The Mechanism: The 4-chlorophenyl ring is UV-active. Upon exposure to light (specifically UV-B/A), the C-Cl bond undergoes homolytic cleavage. This generates a highly reactive aryl radical, which abstracts a hydrogen from water or the solvent, leading to dechlorination or reacting with water to form a phenol .

  • The Symptom: Solution turns pale yellow/amber. HPLC shows a peak at RRT < 1.0 (De-Cl analog) or very early eluting peaks (phenolic species).

  • The Catalyst: Fluorescent lighting, sunlight, and lack of amber glassware.

PART 2: VISUALIZATION OF PATHWAYS

The following diagram maps the degradation logic. Use this to correlate your HPLC peaks with physical observations.

DegradationPathways cluster_legend Environment Factors Parent (2R)-2-(4-Chlorophenyl)- 4-methylmorpholine (Active) NOxide N-Oxide Impurity (RRT < 1.0) [Polar/Stable] Parent->NOxide Peroxides / O2 (pH > 7) Radical Aryl Radical Intermediate Parent->Radical UV Light (hν) (C-Cl Homolysis) DeCl De-chlorinated Analog (Phenylmorpholine) Radical->DeCl + H (Abstraction) Phenol Hydroxylated Analog (Phenolic) Radical->Phenol + H2O Key Red Arrows: Oxidative Stress Yellow Arrows: Photolytic Stress

Figure 1: Mechanistic degradation pathways showing the bifurcation between oxidative N-oxide formation and photolytic dechlorination.[1]

PART 3: TROUBLESHOOTING & SUPPORT (Q&A Format)

Ticket #001: "I see a growing impurity peak, but the solution looks fine."

Diagnosis: Likely N-Oxidation . The Fix:

  • Check your pH: If your aqueous solution is pH > 7, the amine is in its free-base form, which is highly nucleophilic. Action: Adjust pH to 4.5–5.5 using a buffer (Citrate or Acetate). Protonating the nitrogen (

    
    ) effectively "locks" the lone pair, rendering it unreactive to peroxides.
    
  • Audit your Water: Are you using fresh Milli-Q? Old water absorbs CO2 and O2. Action: Sparge buffers with Helium or Nitrogen for 15 minutes before use.

  • The Peroxide Spike Test (Validation): To confirm this diagnosis, intentionally spike a small aliquot of your sample with 0.1% Hydrogen Peroxide. If the mystery peak grows significantly within 1 hour, it is the N-oxide.

Ticket #002: "My solution is turning yellow/brown over time."

Diagnosis: Photodegradation leading to radical polymerization or phenol formation. The Fix:

  • Light Blockade: Foil wrapping is insufficient for long-term storage. Action: Use amber glassware and store in the dark.

  • Oxygen Scavenging: Radical reactions are often propagated by dissolved oxygen (forming peroxyl radicals). Action: Degas the solution thoroughly.

  • Check the C-Cl Bond: The 4-chlorophenyl group is the weak link here. If you cannot avoid light, you must screen antioxidants. Sodium Metabisulfite is often effective, but ensure it doesn't react with the amine.

Ticket #003: "Can I use EDTA to stabilize the solution?"

Answer: Yes, and you should. Reasoning: Trace metal ions (Fe, Cu) act as catalysts for radical generation and oxidation (Fenton chemistry). Even ppb levels leached from glass or present in water can accelerate degradation. Protocol: Add 0.05% w/v Disodium EDTA to your aqueous buffer. This chelates metals and shuts down the catalytic oxidation cycle.

PART 4: THE "STABILITY RESCUE" PROTOCOL

If you are developing a formulation or running a long-term experiment, follow this Self-Validating Protocol (SVP) to ensure data integrity.

Experimental Workflow
StepActionTechnical Rationale
1 Buffer Selection Prepare 10mM Acetate Buffer, pH 5.0 . Avoid Phosphate if possible (precipitates with metals, less buffering capacity at pH 5).
2 Chelation Add EDTA (0.01%) .
3 De-oxygenation Sparge with N2 for 20 mins. Do not skip this. Dissolved O2 is the primary reagent for N-oxide formation.
4 Dissolution Dissolve the compound. If solubility is low, use <5% Ethanol (HPLC grade, peroxide-free). Avoid PEG/Tween (peroxide risks).
5 Storage Aliquot into Amber HPLC vials . Fill to the top (minimize headspace). Store at 4°C .
Decision Tree for Method Development

ProtocolLogic Start Start Stability Study CheckpH Is pH < 6.0? Start->CheckpH AdjustpH Adjust to pH 4.5-5.5 (Protonate Amine) CheckpH->AdjustpH No CheckLight Is solution protected from light? CheckpH->CheckLight Yes AdjustpH->CheckLight WrapFoil Use Amber Glass + Foil CheckLight->WrapFoil No CheckOx Is Headspace N2 Purged? CheckLight->CheckOx Yes WrapFoil->CheckOx Purge Purge Headspace CheckOx->Purge No Stable System Optimized CheckOx->Stable Yes

Figure 2: Logic flow for optimizing aqueous stability conditions.

References

  • N-Oxidation Mechanisms

    • Vertex AI Search Result 1.1: "Process for the oxidation of tertiary amines to amine oxides."[2][3] Google Patents. 2

    • Vertex AI Search Result 1.7: "Oxidation of tertiary amine-derivatized surfaces to control protein adhesion."[4] PubMed.[5][6] 4

    • Context: These sources validate the susceptibility of N-substituted morpholines to oxidative pathways, specifically N-oxide form
  • Photostability of Chlorinated Aromatics

    • Vertex AI Search Result 1.12: "Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution."[7] PMC. 8

    • Vertex AI Search Result 1.14: "Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters." ResearchGate. 9

    • Context: These papers establish the photolability of the C-Cl bond in aqueous environments, confirming the risk of dechlorin
  • General Morpholine Chemistry

    • Vertex AI Search Result 1.19: "N-Methylmorpholine - Wikipedia."[10] 10

    • Context: Provides the baseline physicochemical properties (pKa, solubility)

Sources

Optimization

purification strategies for removing isomers from (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

Welcome to the technical support center for the purification of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals facing the critical challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals facing the critical challenge of isolating the desired (2R)-enantiomer from its stereoisomers. The biological activity of chiral molecules is often stereospecific, making the separation of enantiomers a non-negotiable step in pharmaceutical development to ensure safety and efficacy.[1] This document provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting advice to streamline your purification workflow.

Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts

Q1: What are the primary challenges in separating the stereoisomers of 2-(4-Chlorophenyl)-4-methylmorpholine?

A1: The primary challenge lies in the fact that enantiomers, such as the (2R) and (2S) forms of 2-(4-Chlorophenyl)-4-methylmorpholine, possess identical physical and chemical properties in an achiral environment.[1] This includes the same boiling point, solubility, and chromatographic retention on standard (achiral) stationary phases. Therefore, separation requires the introduction of a chiral environment that can interact differently with each enantiomer, a principle known as chiral recognition. This is typically achieved through chiral chromatography or by forming diastereomers which have different physical properties.[2]

Section 2: Chromatographic Purification Strategies

Q2: Which chromatographic technique is best suited for this separation: HPLC or SFC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. The choice depends on your scale and specific needs.

  • Chiral HPLC is a versatile and widely used tool for both analytical and preparative scale separations.[3] It offers a vast selection of chiral stationary phases (CSPs) and mobile phases.

  • Chiral SFC is often considered a "greener" and faster alternative, particularly for preparative scale.[4][5] It uses supercritical CO2 as the main mobile phase, which reduces the consumption of organic solvents, lowers costs, and simplifies product isolation due to the volatility of CO2.[6] For multi-gram to kilogram scale purification, SFC is often more cost-effective and efficient than HPLC.[7]

Q3: How do I select the right chiral stationary phase (CSP) for HPLC or SFC?

A3: Column selection is an empirical process, but a systematic screening approach is highly effective.[3] For a molecule like 2-(4-Chlorophenyl)-4-methylmorpholine, which is a basic compound with aromatic and polar functional groups, polysaccharide-based CSPs are an excellent starting point. These are the most widely used CSPs and show broad enantiorecognition abilities.[8]

Recommended Screening Columns:

  • CHIRALPAK® Series (Amylose-based): e.g., AD-H, AS-H

  • CHIRALCEL® Series (Cellulose-based): e.g., OD-H, OJ-H

These columns can be operated in normal-phase, polar organic, or reversed-phase modes, offering complementary selectivities.[8]

Q4: Can you provide a starting protocol for analytical method development using HPLC?

A4: Absolutely. The goal of the initial screening is to identify a column and mobile phase combination that shows baseline separation of the enantiomers.

Protocol: Analytical Chiral HPLC Method Screening

  • Prepare a Racemic Standard: Dissolve a small amount of the racemic 2-(4-Chlorophenyl)-4-methylmorpholine mixture in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.[9]

  • Select Initial Columns: Use polysaccharide-based columns such as CHIRALPAK AD-H and CHIRALCEL OD-H.

  • Screen Mobile Phases (Normal Phase):

    • System 1: n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

    • System 2: n-Hexane / Ethanol (EtOH) (90:10, v/v) with 0.1% DEA.

    • Causality: The alcohol (IPA or EtOH) acts as the polar modifier to elute the compound. DEA is a basic additive crucial for obtaining sharp, symmetrical peaks for basic analytes like your morpholine derivative by minimizing undesirable interactions with residual acidic silanols on the silica support.[8][10]

  • Set Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the chlorophenyl group absorbs, typically around 220 nm or 254 nm.[9]

    • Injection Volume: 5-10 µL.

  • Execute and Evaluate: Run the sample on each column/mobile phase combination. Look for any separation (even partial). The combination providing the best resolution (Rs > 1.5) is selected for optimization.

  • Optimization: If separation is observed but suboptimal, systematically vary the ratio of hexane to alcohol (e.g., 85:15, 80:20) to fine-tune retention and resolution.

Table 1: Example Starting Conditions for Chiral Chromatography

ParameterHPLC (Normal Phase)SFC
Column CHIRALPAK IC (4.6 x 250mm)CHIRALPAK IC (4.6 x 250mm)
Mobile Phase Ethanol / Methanol (30/70)[9]CO2 / Methanol (Gradient)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min[9]3.0 mL/min
Back Pressure N/A150 bar
Temperature 40 °C[9]40 °C
Detection UV @ 254 nm[9]UV @ 254 nm

Diagram: Chiral Chromatographic Method Development Workflow

G cluster_prep Preparation cluster_screen Screening Phase cluster_analysis Analysis & Optimization prep Prepare Racemic Standard (1 mg/mL) col_select Select CSPs (e.g., AD-H, OD-H) prep->col_select mp_select Select Mobile Phases (Hex/IPA, Hex/EtOH + DEA) col_select->mp_select run Inject on HPLC/SFC mp_select->run eval Evaluate Resolution (Rs) run->eval decision Rs > 1.5? eval->decision optimize Optimize Mobile Phase (Adjust % Alcohol) decision->optimize No success Validated Analytical Method decision->success Yes optimize->run

Caption: Workflow for chiral method development.

Section 3: Crystallization-Based Purification

Q5: When should I consider diastereomeric salt resolution?

A5: Diastereomeric salt resolution is the preferred method for large-scale (multi-kilogram to ton) purification of chiral compounds that contain an acidic or basic functional group.[7] Since 2-(4-Chlorophenyl)-4-methylmorpholine is a base (due to the morpholine nitrogen), it is an ideal candidate for this classical, cost-effective technique.[11] The process involves reacting the racemic base with a single enantiomer of a chiral acid (the resolving agent) to form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[12]

Q6: How do I choose the right chiral resolving agent and solvent?

A6: This is a critical step that often requires systematic screening.[7]

  • Resolving Agent Selection: For a chiral base, you need a chiral acid. Common and commercially available options include:

    • (R,R)- or (S,S)-Tartaric Acid and its derivatives (e.g., Dibenzoyl-D-tartaric acid)

    • (R)- or (S)-Mandelic Acid

    • (R)- or (S)-Camphorsulfonic Acid

  • Solvent Selection: The solvent must provide a significant solubility difference between the two diastereomeric salts. A good screening approach involves testing a range of solvents with varying polarities, such as:

    • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

    • Ketones: Acetone

    • Esters: Ethyl Acetate

    • Aqueous mixtures of the above solvents.

Diagram: Diastereomeric Salt Resolution Workflow

G cluster_formation Salt Formation cluster_separation Separation cluster_liberation Liberation racemate Racemic Amine (R-Amine + S-Amine) mix Mix in Solvent racemate->mix agent Chiral Acid Resolving Agent (e.g., (+)-Tartaric Acid) agent->mix salts Diastereomeric Salts in Solution (R-Amine•Acid, S-Amine•Acid) mix->salts crystallize Cool / Evaporate Selective Crystallization salts->crystallize filter Filtration crystallize->filter solid Solid Diastereomeric Salt (Less Soluble) filter->solid filtrate Filtrate with Soluble Salt filter->filtrate liberate Add Base (e.g., NaOH) Liberate Free Amine solid->liberate extract Extract with Organic Solvent liberate->extract pure Pure (2R)-Enantiomer extract->pure

Caption: General workflow for diastereomeric salt resolution.

Protocol: General Procedure for Diastereomeric Salt Resolution

  • Screening: In small vials, dissolve the racemic amine in various solvents. Add ~0.5 equivalents of the chiral resolving agent. Observe which combinations form crystalline solids. Analyze the enantiomeric excess (ee) of the crystals and the mother liquor via your chiral analytical method.

  • Scale-Up: Choose the best resolving agent/solvent system. Dissolve the racemic amine (1.0 equiv.) in the heated solvent.

  • Salt Formation: Add the resolving agent (0.5 - 1.0 equiv.) to the solution, possibly dissolved in a small amount of the same solvent.[13]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to maximize the yield of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.[12]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallization (Optional): To improve diastereomeric purity, recrystallize the salt from fresh hot solvent.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in water and an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Add an aqueous base (e.g., 1M NaOH) until the pH is >10 to deprotonate the amine.[13]

  • Extraction & Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified enantiomer.

  • Purity Check: Confirm the enantiomeric purity using your validated chiral analytical method.

Section 4: Troubleshooting Guide

Q7: My chiral HPLC separation is giving broad or tailing peaks. What can I do?

A7: This is a common issue, especially with basic compounds.

  • Check Additive: Ensure you are using a basic modifier like DEA or n-butylamine in your mobile phase (for normal phase). Its concentration may need optimization (try 0.05% to 0.2%). The additive competes with your basic analyte for active sites on the stationary phase, improving peak shape.[10]

  • Lower Concentration: Injecting too much sample can overload the column. Try diluting your sample.

  • Check pH (Reversed-Phase): If using reversed-phase, ensure the mobile phase pH is well above the pKa of the morpholine nitrogen to keep it in its neutral, uncharged form.

Q8: The resolution of my chiral separation varies between runs. Why?

A8: Reproducibility issues in chiral chromatography can be frustrating.

  • Column Equilibration: Chiral separations can require longer equilibration times than achiral methods. Ensure the column is thoroughly flushed with the mobile phase before the first injection and between gradient runs.

  • Additive Memory Effect: CSPs can "remember" additives from previous runs, which can alter selectivity.[10] If you switch between methods using acidic and basic modifiers, dedicate a column to each method or implement a rigorous column cleaning and regeneration protocol between uses.

  • Mobile Phase Composition: Small variations in mobile phase composition, especially the percentage of the polar modifier or additive, can have a large impact. Prepare mobile phases carefully and consistently. The presence of trace amounts of water in normal-phase solvents can also affect retention.[10]

Q9: My diastereomeric salt resolution is not working; either nothing crystallizes or both salts precipitate.

A9: This indicates a suboptimal choice of solvent or resolving agent.

  • Solubility is Key: The goal is to find a system where one salt is sparingly soluble and the other is freely soluble at the crystallization temperature.

  • Broaden Your Screen: Test a wider range of solvents and resolving agents. Sometimes a mixture of solvents (e.g., Ethanol/Water) provides the ideal solubility profile.

  • Control Stoichiometry: The molar ratio of the resolving agent to the racemic substrate is a critical parameter.[11] Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to higher enantiomeric excess in the crystallized product.

  • Temperature Control: If both salts crash out, you may be cooling the solution too quickly or the initial concentration is too high. Try a more dilute solution and a slower cooling rate.

References
  • Vertex AI Search. (2026). Chiral Impurity Methods – Case Study.
  • Benchchem. (n.d.). 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7.
  • Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-2-methylmorpholine | 109461-44-1.
  • Phenomenex. (n.d.).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine | Global Chemical Supplier.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review.
  • ScienceDirect. (n.d.).
  • ACS Publications. (2020). Kinetic Resolution of [2.
  • IRIS. (2019).
  • ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • AIChE. (n.d.).
  • Chromatography Today. (2020).
  • BioDuro. (2018).
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • European Pharmaceutical Review. (2017).
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • UT Southwestern. (n.d.). Kinetic Resolutions.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Characterization Guide: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

[1][2] Executive Summary & Core Objective Target Molecule: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine Molecular Formula: C₁₁H₁₄ClNO Class: Chiral Morpholine Derivative (CNS active pharmacophore analogue)[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Objective

Target Molecule: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine Molecular Formula: C₁₁H₁₄ClNO Class: Chiral Morpholine Derivative (CNS active pharmacophore analogue)[1][2]

This guide details the structural validation of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine using high-resolution proton nuclear magnetic resonance (1H NMR). Unlike rigid templates, this document focuses on the specific analytical challenges posed by 2-substituted morpholines: resolving the chair conformation , establishing the regiochemistry of the N-methyl group , and confirming enantiomeric purity .

We compare the "Standard Protocol" (CDCl₃, 400 MHz) against a "High-Definition Protocol" (C₆D₆, 600 MHz + Chiral Shift Reagents) to demonstrate why standard methods often fail to resolve the critical morpholine ring couplings necessary for absolute structural assignment.[3]

Analytical Strategy & Workflow

The characterization of chiral morpholines requires a logic-driven workflow.[1][2] We do not simply "run a spectrum"; we interrogate the molecule to confirm the equatorial preference of the 4-chlorophenyl group and the integrity of the chiral center.

Structural Validation Logic (Graphviz Diagram)

NMR_Workflow Sample Crude Synthesized (2R)-Isomer Solvent_Select Solvent Selection (CDCl3 vs C6D6) Sample->Solvent_Select Acquisition 1H NMR Acquisition (>400 MHz) Solvent_Select->Acquisition Optimization Processing Spectral Processing (LB=-0.3, GB=0.1) Acquisition->Processing Analysis_A Aromatic Region (AA'BB' System) Processing->Analysis_A Analysis_B H2 Benzylic Proton (Stereo-Probe) Processing->Analysis_B Analysis_C Morpholine Ring (Chair Conformation) Processing->Analysis_C Decision Passes Structural Check? Analysis_A->Decision Analysis_B->Decision Analysis_C->Decision Chiral_Analysis Chiral HPLC / Mosher Analysis Decision->Chiral_Analysis Yes

Caption: Logical workflow for the structural validation of 2-substituted morpholines, prioritizing solvent selection to resolve ring couplings.

Comparative Analysis: Solvent & Field Strength Effects[3]

The primary challenge in morpholine NMR is the overlap of the ring protons (H3, H5, H6).[3] This section compares the standard approach with the optimized high-resolution approach.

Table 1: Comparative Performance of Analytical Conditions
FeatureStandard Protocol (CDCl₃, 400 MHz)High-Definition Protocol (C₆D₆, 600 MHz)Scientific Rationale
H2 (Benzylic) Resolution Often obscured by solvent water or H6 overlap.[1][2]Distinct Doublet of Doublets (dd) Benzene-d₆ induces an aromatic solvent-induced shift (ASIS), separating the H2 signal from the H6 ether protons [1].[1][2]
Ring Couplings (

)
Broad multiplets;

values unreadable.[2][3]
Resolved Splitting High field strength separates the chemical shifts (

) relative to the coupling constant (

), converting second-order spectra into first-order systems.[1][2]
N-Methyl Signal Sharp Singlet (~2.3 ppm).[1][2]Shifted Singlet (~2.1 ppm).[2][3]Confirms N-alkylation; the shift in C₆D₆ helps identify if the methyl is participating in aggregation.[2]
Conformational Insight Ambiguous.Definitive Allows calculation of

vs

to prove the chair conformation.[1][2]

Detailed Spectral Analysis & Assignments

The Aromatic Region (7.2 – 7.4 ppm)

The 4-chlorophenyl group exhibits a characteristic AA'BB' splitting pattern (often appearing as two "roofed" doublets).

  • Assignment: The protons ortho to the morpholine ring are deshielded relative to the meta protons.

  • Diagnostic Value: Integration must equal 4H. Any deviation suggests contamination with de-halogenated byproducts.[2]

The Benzylic Probe: H2 (3.6 – 4.2 ppm)

This is the most critical signal for stereochemical assignment.[3] In the (2R) enantiomer, the bulky 4-chlorophenyl group occupies the equatorial position to minimize steric strain. Consequently, the H2 proton is axial .

  • Multiplicity: Doublet of Doublets (dd).

  • Coupling Constants (

    
    ): 
    
    • 
      :  Large (~10–12 Hz).[3] This confirms the anti-periplanar relationship with the axial proton on C3.
      
    • 
      :  Small (~2–4 Hz).[3] This confirms the gauche relationship with the equatorial proton on C3.
      
  • Interpretation: If H2 appears as a triplet or broad singlet, the ring may be in a twist-boat conformation or the substituent is axial (unlikely for this structure), indicating a synthesis error.[3]

The Morpholine Ring (2.0 – 4.0 ppm)

The morpholine backbone consists of two methylene pairs (C3, C5 next to N; C6 next to O).[3]

  • H6 Protons (Ether, ~3.7–3.9 ppm): Deshielded by oxygen.[3] Often appear as a complex multiplet (td or ddd).[2][3]

  • H3 Protons (Amine, ~2.5–2.9 ppm): Upfield due to nitrogen.[3] The H3 axial proton will show a large geminal coupling (

    
     Hz) and the large vicinal coupling to H2.[3]
    
  • H5 Protons (Amine, ~2.3–2.6 ppm): Distinct from H3 due to the lack of the phenyl substituent.[3]

  • N-Methyl (~2.2 ppm): A sharp 3H singlet.[1][2][4]

Conformational Equilibrium Diagram (Graphviz)

Conformation Chair_Eq Preferred Chair Form (2-Aryl Equatorial) Chair_Ax Disfavored Chair Form (2-Aryl Axial) Chair_Eq->Chair_Ax Ring Flip (Slow on NMR timescale) Note1 H2 is Axial J(ax-ax) = 10-12 Hz Chair_Eq->Note1 Note2 H2 is Equatorial J(eq-ax) = 2-5 Hz Chair_Ax->Note2

Caption: The (2R) configuration places the bulky chlorophenyl group in the equatorial position, locking H2 in the axial position, which is detectable via coupling constants.[3]

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of Benzene-d₆ (C₆D₆) for maximum resolution. Use CDCl₃ only for routine purity checks.[2]

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., drying agents) that cause line broadening.[3]

  • Reference: Ensure TMS (0.00 ppm) is present for accurate chemical shift referencing.

Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The benzylic proton and aromatic protons have longer T1 relaxation times; insufficient delay will distort integration values [2].[2]

  • Scans (NS): 16–32 scans are sufficient for >95% purity; 128 scans for impurity profiling.[2][3]

  • Temperature: 298 K (25°C).[2][3]

Processing
  • Apodization: Apply a mild Gaussian window function (LB = -0.3 Hz, GB = 0.1) to enhance the resolution of the H2 doublet of doublets without sacrificing signal-to-noise ratio.

  • Phasing: Manual phasing is required for the aromatic AA'BB' system to ensure the baseline is flat for accurate integration.

Self-Validating Quality Criteria

A spectrum is considered "Passed" only if it meets these criteria:

  • Integration Balance: The ratio of Aromatic (4H) : Benzylic (1H) : N-Methyl (3H) must be exactly 4:1:3 within 5% error.[2][3]

  • Coupling Verification: The H2 signal must display a large coupling constant (>10 Hz).[2] If only small couplings (<5 Hz) are seen, the product may be the wrong diastereomer or is undergoing rapid ring inversion (unlikely for 2-aryl morpholines) [3].[3]

  • Solvent Purity: No large water peak (which can exchange with amine protons or obscure signals).[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text on Solvent Effects and ASIS).

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [1][3]

  • BenchChem. (2025).[2][3][5] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine. (Used for structural analogues and numbering conventions).[2][3] [1][3]

  • Modarresi-Alam, A. R., et al. (2009).[3][6] Dynamic 1H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines. The Journal of Organic Chemistry, 74(13), 4740-4746.[3][6] [1][3]

Sources

Comparative

A Comparative Analysis of the Biological Activity of (2R)- and (2S)-2-(Chlorophenyl)-3-methylmorpholine Isomers

An In-Depth Technical Guide for Researchers Prepared by: Gemini Scientific Applications Division Abstract: The principle of chirality is a cornerstone of modern pharmacology, dictating that enantiomers of a single chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini Scientific Applications Division

Abstract: The principle of chirality is a cornerstone of modern pharmacology, dictating that enantiomers of a single chemical entity can exhibit profoundly different biological activities. This guide provides a comparative framework for evaluating the (2R) and (2S) stereoisomers of 2-(chlorophenyl)-3-methylmorpholine, a structural analogue of the psychostimulant phenmetrazine. While direct comparative data for these specific chloro-substituted isomers is sparse in current literature, this document synthesizes established knowledge from the broader phenmetrazine class to construct an evidence-based hypothesis on their differential activity. We detail the presumed mechanism of action at monoamine transporters, present stereoselectivity data from closely related analogues, and provide comprehensive, field-proven experimental protocols for researchers to definitively characterize these isomers. The methodologies for determining binding affinity (Ki) and functional inhibition (IC50) at the dopamine and norepinephrine transporters are described, empowering research and drug development professionals to elucidate the distinct pharmacological profiles of these compounds.

Introduction: The Critical Role of Stereoisomerism in Pharmacology

The three-dimensional structure of a molecule is fundamental to its interaction with biological systems. The human body is an inherently chiral environment, composed of stereospecific building blocks like L-amino acids and D-sugars that form complex receptors, enzymes, and transporters.[1] Consequently, when a chiral drug is introduced, its constituent enantiomers—non-superimposable mirror-image molecules—may be recognized and processed with remarkable specificity.[2]

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be less active, inactive, or even contribute to undesirable side effects.[3] The classic case of thalidomide, where the (R)-enantiomer is sedative while the (S)-enantiomer is teratogenic, remains a stark reminder of the imperative to characterize individual stereoisomers.[3] Therefore, a comprehensive understanding of a chiral compound's pharmacology is incomplete without a direct comparison of its enantiomers. This guide focuses on the 2-(chlorophenyl)-3-methylmorpholine isomers, members of the phenmetrazine class of compounds, which are known to interact with critical targets in the central nervous system.[4]

The Phenmetrazine Analogue Class: A Focus on 2-(Chlorophenyl)-3-methylmorpholine

Phenmetrazine (3-methyl-2-phenylmorpholine) is a well-characterized psychostimulant that was formerly used as an anorectic.[4] Its mechanism of action involves functioning as a norepinephrine-dopamine releasing agent (NDRA) by targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] The core structure has been extensively modified to produce analogues with varied potency and selectivity.

The subject of this guide, 2-(chlorophenyl)-3-methylmorpholine, introduces a chlorine atom onto the phenyl ring. The position of this halogen (ortho-, meta-, or para-) significantly influences the molecule's electronic properties and, consequently, its interaction with transporter binding sites. The racemic compound 3-chlorophenmetrazine (3-CPM), for example, is a potent dopamine releaser.[6] The molecule possesses two chiral centers at the C2 and C3 positions of the morpholine ring, giving rise to four possible stereoisomers. This guide will focus on the comparison of the (2R) and (2S) configurations at the phenyl-bearing carbon, which is paramount for its interaction with monoamine transporters.

Postulated Mechanism of Action: Inhibition of Monoamine Transporters

The primary biological targets for the phenmetrazine class are the SLC6 family of sodium-coupled monoamine transporters, specifically DAT and NET.[7] These transporters are integral membrane proteins responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.[8][9]

By inhibiting these transporters, 2-(chlorophenyl)-3-methylmorpholine isomers are expected to increase the extracellular concentration of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic neurotransmission.[10] This elevation of catecholamines in brain regions such as the prefrontal cortex and nucleus accumbens is associated with the stimulant, reinforcing, and potentially therapeutic effects of this drug class.[11]

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA / NE Storage) Vesicle->Synapse DAT Dopamine Transporter (DAT) MAO Monoamine Oxidase (MAO) (Metabolism) DAT->MAO Metabolism NET Norepinephrine Transporter (NET) NET->MAO DA Dopamine (DA) DA->DAT 2a. Reuptake Receptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic) DA->Receptor 3. Signal Transduction NE Norepinephrine (NE) NE->NET 2b. Reuptake NE->Receptor Isomer (2R/2S)-Isomer Isomer->DAT BLOCKS Isomer->NET BLOCKS

Caption: Mechanism of Monoamine Transporter Inhibition.

Comparative Biological Activity: An Evidence-Based Postulate

Direct, peer-reviewed data comparing the (2R) and (2S) isomers of 2-(chlorophenyl)-3-methylmorpholine at DAT and NET are not publicly available at the time of this guide's publication. However, by examining stereoselectivity in closely related analogues, we can formulate a robust scientific hypothesis.

Stereoselectivity in the Phenmetrazine Class

Research into phenmetrazine analogues has consistently demonstrated a high degree of stereoselectivity. For instance, studies on the prodrug phendimetrazine and its active metabolite, phenmetrazine, have shown that the (+)-enantiomers (specifically, the 2S,3S configuration) are significantly more potent at the dopamine transporter than their corresponding (-)-enantiomers.[12] Similarly, the (S,S)-enantiomer of the NET inhibitor reboxetine is known to be more potent and selective than the (R,R)-enantiomer.[9] This recurring pattern suggests that the spatial orientation of the phenyl and methyl groups on the morpholine ring is a critical determinant of high-affinity binding to catecholamine transporters.

Hypothesis: Expected Activity Profile of (2R) vs. (2S) Isomers

Based on the established structure-activity relationships in this class, it is hypothesized that the (2S)-isomer of 2-(chlorophenyl)-3-methylmorpholine will exhibit significantly higher affinity and inhibitory potency at both the dopamine transporter (DAT) and the norepinephrine transporter (NET) compared to the (2R)-isomer. The (2S) configuration likely presents the chlorophenyl group in an optimal orientation for insertion into the S1 primary binding pocket of the transporters, analogous to the binding of endogenous substrates and other potent inhibitors.[13] The (2R)-isomer, or distomer, is expected to be substantially less active.

Data Summary of Related Phenmetrazine Analogues

To provide a quantitative basis for this hypothesis, the following table summarizes IC50 values (concentration causing 50% inhibition of uptake) for racemic mixtures of related phenmetrazine analogues. This data underscores the high potency of this chemical class at catecholamine transporters.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Data Source
Phenmetrazine0.070 - 0.1310.029 - 0.050>10[4]
2-FPM (racemic)< 2.5< 2.5>80[14]
3-FPM (racemic)< 2.5< 2.5>80[14]
4-FPM (racemic)< 2.5< 2.5>80[14]
2-MPM (racemic)6.745.20>10[4]
4-MPM (racemic)1.931.201.98[4]

FPM: Fluorophenmetrazine; MPM: Methylphenmetrazine.

Experimental Workflows for Isomer Characterization

To empirically validate the proposed hypothesis, two primary experimental workflows are required: a radioligand binding assay to determine binding affinity (Ki) and a functional uptake assay to measure inhibitory potency (IC50).

Experimental_Workflows cluster_workflow1 Workflow 1: Binding Affinity (Ki) cluster_workflow2 Workflow 2: Functional Potency (IC50) A1 Prepare Transporter Source (e.g., HEK293 cells expressing hDAT/hNET or rat striatal membranes) A2 Incubate membranes with Radioligand (e.g., [3H]WIN 35,428 for DAT) & varying concentrations of (2R/2S)-Isomer A1->A2 A3 Separate Bound/Free Ligand (Rapid Vacuum Filtration) A2->A3 A4 Quantify Bound Radioactivity (Liquid Scintillation Counting) A3->A4 A5 Data Analysis (Non-linear regression, Cheng-Prusoff eq.) Determine IC50 and calculate Ki A4->A5 B1 Prepare Synaptosomes (from rat brain regions, e.g., striatum) B2 Pre-incubate synaptosomes with varying concentrations of (2R/2S)-Isomer B1->B2 B3 Initiate Uptake (Add Radiolabeled Neurotransmitter, e.g., [3H]Dopamine) B2->B3 B4 Terminate Uptake (Rapid Vacuum Filtration) B3->B4 B5 Quantify Neurotransmitter Uptake (Liquid Scintillation Counting) B4->B5 B6 Data Analysis (Non-linear regression) Determine IC50 B5->B6

Caption: Key Experimental Workflows for Isomer Profiling.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the characterization of novel monoamine transporter ligands.

Protocol 1: Competitive Radioligand Binding Assay for DAT and NET Affinity (Ki Determination)
  • Rationale: This assay quantifies the direct interaction between the test compound (isomer) and the transporter protein by measuring its ability to compete with a known high-affinity radioligand. The use of a selective radioligand like [3H]WIN 35,428 for DAT ensures target specificity.[15][16] The resulting inhibition constant (Ki) is a measure of binding affinity.

  • Materials:

    • Tissue Source: Rat striatal tissue (for DAT) or whole-brain-minus-striatum (for NET), or HEK293 cells stably expressing human DAT or NET.

    • Radioligand for DAT: [3H]WIN 35,428 (PerkinElmer).

    • Radioligand for NET: [3H]Nisoxetine (PerkinElmer).

    • Test Compounds: (2R)- and (2S)-2-(chlorophenyl)-3-methylmorpholine, dissolved in DMSO and serially diluted.

    • Displacing Agent (for non-specific binding): 10 µM Cocaine (for DAT) or 10 µM Desipramine (for NET).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • GF/B glass fiber filters (Whatman).

    • Scintillation fluid and vials.

  • Methodology:

    • Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer using a Polytron homogenizer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer to a protein concentration of ~100-200 µg/mL.

    • Assay Setup: In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL membrane prep + 50 µL assay buffer + 50 µL radioligand.

      • Non-Specific Binding (NSB): 50 µL membrane prep + 50 µL displacing agent + 50 µL radioligand.

      • Competition: 50 µL membrane prep + 50 µL of test isomer dilution + 50 µL radioligand. (Final radioligand concentration should be near its Kd, e.g., 1-5 nM).

    • Incubation: Incubate the plate for 2 hours on ice or at 4°C to reach equilibrium.[16]

    • Filtration: Rapidly harvest the samples by vacuum filtration onto GF/B filters pre-soaked in buffer. Wash filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate overnight. Count radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - NSB.

      • Plot the percentage of specific binding against the log concentration of the test isomer.

      • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosome-Based [3H]-Dopamine/[3H]-Norepinephrine Uptake Inhibition Assay (IC50 Determination)
  • Rationale: This is a functional assay that measures the ability of the test compound to inhibit the transporter's primary function: clearing neurotransmitters from the extracellular space.[17] Using synaptosomes, which are resealed nerve terminals isolated from brain tissue, provides a physiologically relevant model that contains all the necessary machinery for transporter function.[13]

  • Materials:

    • Tissue Source: Freshly dissected rat striatum (enriched in DAT) or hippocampus/cortex (for NET).

    • Radiolabeled Neurotransmitter: [3H]Dopamine or [3H]Norepinephrine (PerkinElmer).

    • Test Compounds: (2R)- and (2S)-2-(chlorophenyl)-3-methylmorpholine, dissolved in DMSO and serially diluted.

    • Uptake Blocker (for non-specific uptake): 1 µM Indatraline or a combination of selective blockers for other transporters.[17]

    • Krebs-Phosphate Assay Buffer (pH 7.4): Containing NaCl, KCl, CaCl2, MgCl2, KH2PO4, Na2SO4, glucose, pargyline (MAO inhibitor), bovine serum albumin (BSA), and ascorbic acid.[17]

  • Methodology:

    • Synaptosome Preparation: Homogenize brain tissue in 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 20,000 x g for 30 minutes to pellet the crude synaptosomes (P2 fraction). Resuspend the pellet in Krebs-Phosphate buffer.

    • Assay Setup: Aliquot 100 µL of the synaptosome suspension into tubes.

    • Pre-incubation: Add the test isomer at various concentrations and pre-incubate for 15 minutes at 25°C or 37°C.

    • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., 5-10 nM final concentration) to start the uptake reaction.[17]

    • Incubation: Incubate for a short period within the linear range of uptake (typically 3-9 minutes).

    • Terminate Uptake: Terminate the reaction by rapid vacuum filtration through GF/B filters, followed by three rapid washes with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters via liquid scintillation counting.

    • Data Analysis:

      • Define 100% uptake as the signal in the absence of any inhibitor and 0% uptake as the signal in the presence of a saturating concentration of a potent uptake blocker (e.g., indatraline).

      • Plot the percentage of inhibition versus the log concentration of the test isomer.

      • Use non-linear regression to calculate the IC50 value.

Conclusion and Future Directions

While direct evidence is pending, a robust body of literature on phenmetrazine and its analogues strongly suggests that the biological activity of 2-(chlorophenyl)-3-methylmorpholine is stereoselective. The (2S)-isomer is hypothesized to be the eutomer, possessing significantly greater potency as an inhibitor of both the dopamine and norepinephrine transporters compared to the (2R)-isomer.

The experimental protocols detailed in this guide provide a clear and validated path for researchers to test this hypothesis. By determining the Ki and IC50 values for each purified isomer, research and drug development professionals can elucidate their precise pharmacological profiles. This essential data will clarify structure-activity relationships, identify the active isomer for potential therapeutic development, and assess any activity of the distomer that could contribute to off-target effects. Such characterization is a critical step in advancing our understanding of monoamine transporter pharmacology and the development of novel CNS-active agents.

References

  • Foster, J. D., & Vaughan, R. A. (2017). Phosphorylation Mechanisms in Dopamine Transporter Regulation. Frontiers in Bioscience, 22(10), 1735-1750.

  • ResearchGate. (n.d.). Norepinephrine transporter inhibitor mechanism of action. [Image].

  • Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 40(1), 9-16.

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.

  • ResearchGate. (n.d.). Mechanism of Dopamine reuptake by DAT receptor (A) and blocking of the DAT receptor by cocaine and HIV Tat protein (B). [Image].

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404-1416.

  • Singh, S. K. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 1(1), 35-51.

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496.

  • Wikipedia. (n.d.). Dopamine transporter.

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LENUS, The Irish Health Repository.

  • Bio-protocol. (2018). In vitro uptake assays in synaptosomes.

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., Madras, B. K., ... & Baumann, M. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 45-55.

  • Nepal, B., Inden, M., & Reith, M. E. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1142621.

  • ResearchGate. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 7(1), 1045.

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Research@THEA.

  • Zhu, J., An, H., Li, J., & He, J. J. (2011). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of neuroimmune pharmacology, 6(2), 256-268.

  • Reith, M. E., & Selmeci, G. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of neuroscience methods, 51(1), 23-30.

  • Chiralpedia. (2026). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.

  • Somogyi, A. A., Coller, J. K., & Barratt, D. T. (2004). Inside the isomers: the tale of chiral switches. Australian Prescriber, 27(2), 40-43.

  • Pidathala, S., Mallela, A. K., Joseph, D., & Penmatsa, A. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv.

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor.

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples.

  • Pastuszko, A., Wilson, D. F., & Erecinska, M. (1982). Neurotransmitter metabolism in rat brain synaptosomes: effect of anoxia and pH. Journal of neurochemistry, 38(6), 1657-1667.

  • Mariussen, E., Myhre, O., Reistad, T., & Fonnum, F. (2003). The effect of brominated flame retardants on neurotransmitter uptake into rat brain synaptosomes and vesicles. Neurochemistry international, 43(4-5), 533-544.

  • Wikipedia. (n.d.). 3-Chlorophenmetrazine.

  • Gampfer, T. M., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. Forensic Toxicology.

  • Reissig, C. J., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6(1), 31385.

  • Schweri, M. M., et al. (2003). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of Medicinal Chemistry, 46(8), 1369-1377.

  • Chinese Academy of Sciences. (2024). Scientists Reveal Transport Mechanism of Norepinephrine Transporter and Binding Mode of Small Molecule and Peptide Drugs.

  • Drexel University. (2024). Characterizing Novel Allosteric Modulators for Human Dopamine Transporter.

  • Kim, C. H., et al. (2005). A polymorphism in the norepinephrine transporter gene alters promoter activity and is associated with attention-deficit hyperactivity disorder. Proceedings of the National Academy of Sciences, 102(34), 12144-12149.

  • David, D. J., et al. (2006). The effects of norepinephrine transporter inactivation on locomotor activity in mice. Psychopharmacology, 188(4), 453-463.

  • Deo, N., & DeRuiter, J. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Arkivoc, 2005(3), 114-128.

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

This guide provides an in-depth analysis and prediction of the electron ionization (EI) mass spectrometry fragmentation patterns for the compound (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. In the absence of a publicly a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the electron ionization (EI) mass spectrometry fragmentation patterns for the compound (2R)-2-(4-Chlorophenyl)-4-methylmorpholine. In the absence of a publicly available reference spectrum for this specific molecule, this document leverages fundamental principles of mass spectrometry and comparative data from structurally related compounds to construct a reliable, predictive model of its fragmentation behavior. This approach is designed to empower researchers, scientists, and drug development professionals to identify and characterize this molecule and its analogs.

The structure of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine incorporates three key features that dictate its fragmentation: a chlorophenyl ring, a secondary carbon alpha to an ether oxygen (benzylic position), and an N-methylated tertiary amine within a morpholine ring. Each feature contributes characteristic fragmentation pathways, which will be explored in detail.

Pillar 1: Foundational Fragmentation Mechanisms

The fragmentation of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine under electron ionization (EI) is governed by the energetic instability of the initial molecular ion (M•+). The molecule will cleave at its weakest bonds and in ways that form the most stable charged fragments. The primary mechanisms at play are:

  • Alpha (α)-Cleavage: This is the most significant fragmentation pathway for both amines and ethers.[1][2][3][4] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (Nitrogen or Oxygen). The driving force is the formation of a resonance-stabilized cation (an iminium or oxonium ion).[5][6] For aliphatic amines, the cleavage that expels the largest alkyl radical is typically favored.[1][3]

  • Benzylic Cleavage: The bond between the morpholine ring and the chlorophenyl ring is a benzylic C-C bond. Cleavage at this position is highly favorable as it produces a resonance-stabilized benzylic carbocation.

  • Chlorine Isotopic Pattern: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[7][8] This results in a characteristic M+ and M+2 isotopic pattern with a peak height ratio of approximately 3:1 for any fragment containing a chlorine atom. This signature is a powerful diagnostic tool.[7][8]

  • Ring Fragmentation: Following initial α-cleavage, the opened morpholine ring can undergo further fragmentation, often through the loss of small, neutral molecules like ethene (C₂H₄).

Pillar 2: Predictive Fragmentation Cascade of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

The molecular weight of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (C₁₁H₁₄ClNO) is 211.08 g/mol for the ³⁵Cl isotope and 213.08 g/mol for the ³⁷Cl isotope. The initial ionization event forms the molecular ion [C₁₁H₁₄ClNO]•+ at m/z 211/213.

G cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: α-Cleavage (C-C Bond) cluster_path3 Pathway 3: α-Cleavage (Ring Opening) cluster_path4 Pathway 4: Phenyl Cation Formation M Molecular Ion (M•+) m/z 211/213 F1 Fragment F1 [C10H13NO]+• m/z 179 M->F1 - •Cl F2 Fragment F2 [C10H12NO]+ m/z 178 M->F2 - •CH3 F3 Fragment F3 (Base Peak) [C4H8NCl]+ m/z 105/107 M->F3 - C7H6O F4 Fragment F4 [C6H4Cl]+ m/z 111/113 M->F4 - C5H10NO F5 Fragment F5 [C6H5]+ m/z 77 F4->F5 - •Cl

Caption: Predicted major fragmentation pathways for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

Pathway 1: Benzylic Cleavage and Loss of Chlorine

The most straightforward fragmentation is the cleavage of the C-Cl bond. However, a more significant pathway is often the cleavage of the bond connecting the chlorophenyl ring to the morpholine ring (benzylic cleavage). The charge is preferentially retained by the larger, nitrogen-containing fragment. A subsequent or competing fragmentation is the loss of the chlorine radical from the molecular ion.

  • [M - Cl]+ : Loss of a chlorine radical leads to a fragment at m/z 176 . While possible, loss of a neutral halogen is less common than loss of an alkyl radical.

  • [C₆H₄Cl]⁺ : Cleavage of the benzylic C-C bond can form the chlorophenyl cation at m/z 111/113 .[7] This ion can subsequently lose a chlorine radical to form the phenyl cation [C₆H₅]⁺ at m/z 77 .[7][9]

Pathway 2: α-Cleavage at the Nitrogen Atom

Alpha-cleavage is the dominant fragmentation mechanism for amines.[3][4]

  • Loss of the N-Methyl Group: Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da). This is less favorable than losing a larger substituent but can still occur. This would produce an ion at m/z 196/198 .

  • Ring Opening: The most probable α-cleavage involves the C-C bonds within the morpholine ring that are adjacent to the nitrogen. This opens the ring and leads to the formation of a stable iminium ion. The key fragmentation here involves the cleavage of the C2-C3 bond, followed by the cleavage of the C5-O bond, leading to the formation of a highly stabilized iminium ion. This is predicted to be the most abundant fragment, the base peak .

    • Formation of the Base Peak: A concerted cleavage can lead to the formation of the [CH₂(4-ClPh)-CH=N(CH₃)-CH₂]⁺ ion. A more direct and highly favorable fragmentation leads to the stabilized iminium ion [C₄H₈NCl]⁺ at m/z 105/107 .

Pathway 3: Comparison with Structurally Similar Compounds

To validate this predictive model, we can compare it to the known fragmentation of phenmetrazine (3-methyl-2-phenylmorpholine), a structurally similar compound. While derivatized phenmetrazine shows fragments related to the derivative, underivatized analysis would be expected to follow similar pathways.[10][11] For instance, a key fragment in derivatized phenmetrazine carbamate is observed at m/z 129, though the base peak is at m/z 70.[10] The fragmentation of the core morpholine ring is a common feature. For the title compound, the presence of the electron-withdrawing chlorine atom and the different substitution pattern will alter the relative abundances but not the fundamental cleavage pathways.

Summary of Predicted Key Fragments
m/z (³⁵Cl/³⁷Cl)Proposed Structure / IdentityFragmentation PathwayPredicted Abundance
211/213[C₁₁H₁₄ClNO]•+Molecular Ion (M•+)Low to Medium
178/180[M - CH₃]⁺α-Cleavage (loss of N-methyl)Low
111/113[C₆H₄Cl]⁺Benzylic CleavageMedium
105/107 [C₄H₈NCl]⁺ α-Cleavage (Ring Fragmentation) High (Base Peak)
77[C₆H₅]⁺Loss of Cl from m/z 111/113Medium to High

Pillar 3: Self-Validating Experimental Protocol

This section provides a standardized protocol for acquiring a gas chromatography-mass spectrometry (GC-MS) spectrum for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, which would serve to validate the predictions made in this guide.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve Sample (1 mg/mL in Methanol) GC1 Inject 1 µL P1->GC1 GC2 Column: DB-5ms or similar GC1->GC2 GC3 Oven Program: Start 100°C, ramp to 280°C GC2->GC3 MS1 Ionization: EI (70 eV) GC3->MS1 MS2 Mass Range: m/z 40-400 MS1->MS2 MS3 Acquire Spectrum MS2->MS3 D D MS3->D Data Analysis

Caption: Standard GC-MS workflow for analyzing small molecules like morpholine derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

    • Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • GC-MS Instrument Parameters (Typical):

    • System: Agilent GC-MS system (or equivalent) with an electron ionization (EI) source.

    • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injection: 1 µL injection volume in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[12] This is the standard energy for generating reproducible fragmentation patterns and creating library-searchable spectra.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted fragments.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Examine the mass spectrum of the peak.

    • Identify the molecular ion peak (m/z 211/213) and confirm the ~3:1 isotopic ratio.

    • Identify the major fragment ions and compare their m/z values and relative abundances to the predicted values in the table above.

    • Confirm the presence of the predicted base peak at m/z 105/107.

By following this protocol, a researcher can generate high-quality, reproducible mass spectral data to confirm the identity and structure of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine and validate the fragmentation pathways detailed in this guide.

References

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

  • Serinyel, Z., et al. (2015). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 150, 444-453. Retrieved from [Link]

  • O'Leary, M. A., et al. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 77(4), 529. Retrieved from [Link]

  • Kratz, J., & Scherer, G. (1998). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 22(5), 414-417. Retrieved from [Link]

  • Schaller, C. P. (2019). Br and Cl. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Dasgupta, A., & Spies, J. (1999). Determination of phenmetrazine in urine by gas chromatography-mass spectrometry after liquid-liquid extraction and derivatization with perfluorooctanoyl chloride. Journal of Analytical Toxicology, 23(1), 60-62. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13: Fragmentation of Ethers. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Zhang, Q., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 859863. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Assessment of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine in Immunoassays

Executive Summary Target Analyte: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (referred to herein as 4-Cl-4-MM ). Chemical Class: Chlorinated Phenmetrazine Analog / Substituted Morpholine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (referred to herein as 4-Cl-4-MM ). Chemical Class: Chlorinated Phenmetrazine Analog / Substituted Morpholine. Primary Challenge: Structural homology to sympathomimetic amines (Amphetamine/Methamphetamine) and anorectics (Phenmetrazine) creates a high risk of interpretative error in standard drug screens.

This guide details the assessment of 4-Cl-4-MM cross-reactivity against standard sympathomimetic immunoassays. Unlike simple amphetamines, the morpholine ring of 4-Cl-4-MM constrains the ethylamine backbone, while the para-chlorine substitution introduces significant steric and electronic deviation. Consequently, this compound often evades detection in "Class" amphetamine assays despite pharmacological similarity, necessitating specific validation protocols.

Part 1: Structural Basis of Immunological Recognition

To predict and assess cross-reactivity, one must understand how the antibody "sees" the molecule versus the target it was raised against (usually d-Amphetamine or d-Methamphetamine).

Structural Homology Analysis

The core pharmacophore of 4-Cl-4-MM shares the phenethylamine backbone but is "locked" in a heterocyclic ring.

Featured-Methamphetamine (Target)(2R)-2-(4-Chlorophenyl)-4-methylmorpholine (Analogue)Immunological Impact
Amine Center Secondary Amine (Methylated)Tertiary Amine (Cyclic, Methylated)High Impact: Antibodies requiring a free hydrogen on the amine will fail to bind 4-Cl-4-MM.
Backbone Flexible Ethyl ChainRigid Morpholine Ring (Chair Conformation)Moderate Impact: The ring restricts rotation, potentially preventing the "induced fit" required by high-affinity antibodies.
Phenyl Ring Unsubstitutedpara-Chloro SubstitutionCritical Impact: If the immunogen was linked via the para-position (common in kit design), the 4-Cl group will sterically clash, abolishing binding.
The Hapten Design Logic

Cross-reactivity is determined by the "Linker Strategy" used to create the original antibody.

HaptenLogic cluster_0 Antibody Production Strategy Hapten_N N-Linked Hapten (Phenyl Ring Exposed) Interaction1 Binding Outcome: POSSIBLE (If Cl fits in pocket) Hapten_N->Interaction1 Antibody binds Phenyl end Hapten_P Para-Linked Hapten (Amine Exposed) Interaction2 Binding Outcome: UNLIKELY (Steric Clash at 4-position) Hapten_P->Interaction2 Antibody binds Amine end Analyte Target: 4-Cl-4-MM (Has 4-Cl group & Cyclic Amine) Analyte->Interaction1 Analyte->Interaction2 caption Figure 1: Impact of Immunogen Design on 4-Cl-4-MM Recognition

Part 2: Comparative Performance of Assay Platforms

When screening for 4-Cl-4-MM, standard kits perform poorly due to the structural deviations noted above. The following comparison highlights where cross-reactivity is likely to occur.

Platform Comparison Table
Assay TypePrimary TargetExpected Cross-Reactivity (% CR) to 4-Cl-4-MMMechanism of Failure/Success
EMIT II Plus (Amphetamines) d-Amphetamine< 1.0% Designed for primary amines; the tertiary morpholine amine and 4-Cl bulk prevent binding.
ELISA (Methamphetamine) d-Methamphetamine1.0% - 5.0% Higher likelihood due to N-methyl recognition, but the morpholine oxygen alters polarity significantly.
ELISA (Specific Phenmetrazine) Phenmetrazine20% - 60% High structural overlap. The 4-Cl group reduces affinity but may still trigger a positive at high concentrations.
LC-MS/MS Mass/Charge RatioN/A (Specific) The Gold Standard. Detects unique transitions (e.g., m/z 212 -> 154).
The "False Negative" Trap

Researchers often assume that because 4-Cl-4-MM is a stimulant, it will trigger an AMP screen. This is a dangerous assumption.

  • Fact: Most commercial AMP antibodies are highly specific to the unhindered phenyl ring.

  • Result: A sample containing 1,000 ng/mL of 4-Cl-4-MM may read as "Negative" on a standard 500 ng/mL cutoff AMP assay.

Part 3: Protocol for Determining Cross-Reactivity (%CR)

To validate if your specific immunoassay can detect 4-Cl-4-MM, or to quantify the interference it causes, follow this self-validating protocol.

Materials
  • Reference Standard: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine (Certified Reference Material).

  • Blank Matrix: Drug-free urine or serum (matched to your assay).

  • Immunoassay Kit: Target kit (e.g., Neogen Methamphetamine ELISA).

  • Calibrators: Standard kit calibrators (usually d-Methamphetamine).

Experimental Workflow
  • Preparation of Spikes: Prepare a logarithmic dilution series of 4-Cl-4-MM in the blank matrix.

    • Concentrations: 100, 500, 1,000, 10,000, 100,000 ng/mL.

  • Run Assay: Analyze samples in triplicate alongside the standard kit calibrators (e.g., d-Methamphetamine at 0, 10, 25, 50, 100 ng/mL).

  • Data Interpolation: Plot the d-Methamphetamine standard curve (Optical Density vs. Concentration). Interpolate the "Apparent Concentration" of the 4-Cl-4-MM samples from this curve.

Calculation of % Cross-Reactivity

The industry standard formula for %CR at the assay cutoff (e.g., 50% binding or


) is:


Example Calculation:

  • Your kit cutoff is 50 ng/mL d-Methamphetamine.

  • It requires 5,000 ng/mL of 4-Cl-4-MM to produce the same Optical Density signal as the 50 ng/mL calibrator.

Interpretation Logic Flow

CrossReactivityFlow Start Spike 4-Cl-4-MM (10,000 ng/mL) Assay Run Immunoassay Start->Assay Result Is Signal > Cutoff? Assay->Result Pos Positive Result Result->Pos Yes Neg Negative Result Result->Neg No Calc Calculate %CR (Likely >0.5%) Pos->Calc Conclusion Low Cross-Reactivity (Requires Specific Method) Neg->Conclusion caption Figure 2: Decision Tree for Assay Validation

Part 4: Troubleshooting & Interference

If 4-Cl-4-MM is present in a sample, it may not trigger a positive result itself but can interfere with the detection of other drugs.

  • Matrix Effect: The chlorophenyl group increases lipophilicity (LogP ~2.7). In urine assays, this can lead to non-specific binding to the plastic well surface in ELISA, causing high background noise (false negatives in competitive assays).

  • Recommendation: If testing high concentrations (>10 µg/mL), include a "solvent wash" step or use silanized glass tubes for pre-dilution to prevent adsorptive loss.

References

  • Nakanishi, K., et al. (2012).[1] "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Forensic Science International.[1]

  • Thermo Scientific. (2025). "2-(4-Chlorophenyl)-2-methylmorpholine Product Information." Fisher Scientific Catalog.

  • PubChem. (2025).[2] "Compound Summary: 2-(4-Chlorophenyl)-3-methylmorpholine (Structural Analog)." National Library of Medicine.[2] [2]

  • CymitQuimica. (2025). "4-Methylmorpholine Structural Data." Chemical Catalog.

  • ResearchGate. (2022). "Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

This operational safety guide details the handling, containment, and disposal protocols for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine .[1] Advisory: As a specific Safety Data Sheet (SDS) for this enantiomer is not publi...

Author: BenchChem Technical Support Team. Date: February 2026

This operational safety guide details the handling, containment, and disposal protocols for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine .[1]

Advisory: As a specific Safety Data Sheet (SDS) for this enantiomer is not publicly available in standard chemical registries, this guide applies a Risk Group 3 / OEB 4 (Occupational Exposure Band) protocol. This approach is based on the Structure-Activity Relationship (SAR) of analogous halogenated phenylmorpholines (e.g., Phendimetrazine, Phenmetrazine), which are potent CNS stimulants and potential irritants.[1]

PART 1: EMERGENCY ACTION CARD (Immediate Response)

Scenario Immediate Action
Skin Contact Drench: Immediately wash with soap and water for 15+ minutes.[1][2] Do NOT use ethanol (increases absorption).[1]
Eye Contact Irrigate: Flush with eyewash station for 15 minutes, holding eyelids open.[1] Seek ophthalmologist.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Do NOT Induce Vomiting. Rinse mouth with water. Transport to ER immediately (CNS stimulant risk).
Spill (Solid) Dampen & Scoop: Cover with wet paper towels to prevent dust.[1] Scoop into hazardous waste container.
Spill (Liquid) Absorb: Use vermiculite or sand.[1] Do NOT use combustible materials (sawdust).[1]

PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION

Chemical Classification: Halogenated Cyclic Amine / CNS Active Agent Inferred Hazards (SAR Analysis):

  • Acute Toxicity (Oral/Inhalation): High.[1] Structural analogs are potent norepinephrine-dopamine reuptake inhibitors (NDRIs). Accidental exposure may cause tachycardia, hypertension, agitation, or seizure.[1]

  • Skin/Eye Corrosion: Moderate to Severe.[1][3] As a tertiary amine, the free base is likely corrosive to mucous membranes and eyes. The hydrochloride salt is a severe irritant.

  • Sensitization: Potential skin sensitizer upon repeated contact.

Critical Control Point:

  • The (2R)-Enantiomer Specificity: Enantiopure compounds often exhibit higher biological potency than racemates.[1] Treat this isomer as the more potent form until data proves otherwise.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) STRATEGY

The selection of PPE is dictated by the physical state (Solid Salt vs. Free Base Oil) and the scale of operation.

PPE Decision Matrix (Graphviz Visualization)

PPE_Decision_Matrix Start Start: Assess State & Scale Solid Solid (Salt/Powder) Start->Solid Liquid Liquid (Free Base/Oil) Start->Liquid Small_Scale < 100 mg (Weighing) Solid->Small_Scale Large_Scale > 100 mg or Synthesis Solid->Large_Scale Liquid->Small_Scale Liquid->Large_Scale Level_1 Level 1: Fume Hood + Nitrile Gloves (Double) + Safety Glasses Liquid->Level_1 Closed Transfer Level_3 Level 3: Fume Hood + Butyl Rubber Gloves + Face Shield Liquid->Level_3 Open Handling Small_Scale->Level_1 Low Dust Risk Level_2 Level 2: Powder Hood/Glovebox + Tyvek Sleeves + N95/P100 Backup Large_Scale->Level_2 High Dust Risk

Figure 1: PPE Selection Logic based on physical state and quantity.[1]

Detailed PPE Specifications
  • Respiratory Protection:

    • Solids: Use a HEPA-filtered enclosure (Class II Biosafety Cabinet or Powder Weighing Station). If open handling is unavoidable, a P100 (HEPA) half-mask respirator is mandatory.

    • Liquids: Handle in a chemical fume hood.[1][4][5] Volatile amines have low odor thresholds; do not rely on smell.

  • Dermal Protection:

    • Glove Material:

      • Standard: Double-gloving with Nitrile (minimum 5 mil) .[1]

      • High Exposure:Laminate (Silver Shield) or Butyl Rubber for prolonged contact with the free base oil (amines permeate nitrile rapidly).

    • Body: Lab coat required.[1] For >1g handling, use Tyvek® sleeves or a disposable apron to prevent fabric contamination.

  • Ocular Protection:

    • Standard: Chemical splash goggles (ventless preferred).

    • High Risk: Face shield over goggles during synthesis or quenching steps.[1]

PART 4: OPERATIONAL HANDLING PROTOCOLS

Protocol A: Weighing & Transfer (Solid)
  • Objective: Prevent inhalation of potent dust.

  • Procedure:

    • Place the balance inside the containment hood.

    • Line the balance pan with a weighing boat or parchment paper.

    • Pre-weigh the receiving vial (tared).[1]

    • Transfer solid using a disposable anti-static spatula.[1]

    • Wet Wipe Technique: After weighing, wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood.[1]

Protocol B: Solubilization & Reaction
  • Solvent Choice: The hydrochloride salt is likely soluble in water, methanol, and DMSO.[1] The free base is soluble in DCM, EtOAc, and ethers.

  • Reaction Setup:

    • Always vent reaction vessels to a scrubber or fume hood exhaust (amines can form explosive vapor mixes).[1]

    • Incompatibility: Avoid contact with strong oxidizers (peroxides, permanganates) and acid chlorides (violent exotherm).

    • Specific Hazard: Reaction with nitrosating agents (nitrites) can form N-nitrosamines , which are potent carcinogens.[1] Strictly segregate from sodium nitrite.

PART 5: WASTE DISPOSAL & DEACTIVATION

Disposal Principle: Halogenated amines must NOT be discharged into sewer systems.[3] They are toxic to aquatic life and persist in water treatment plants.[1]

Deactivation Workflow (Chemical Treatment)

Before disposal, deactivate the biological activity of the amine.

  • Acidification (Reversible):

    • Treat waste with 1M HCl.[6] This converts the volatile free base into the non-volatile hydrochloride salt.

    • Note: This reduces volatility but does not destroy the molecule.

  • Oxidative Destruction (Irreversible - Recommended):

    • Reagent: 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution.

    • Procedure: Slowly add the amine waste to the oxidizing solution in a fume hood. Allow to stir for 2 hours.

    • Warning: This reaction is exothermic.[1] Cool in an ice bath if treating >500 mg.

  • Final Disposal:

    • Label container: "Hazardous Waste: Halogenated Organic Amine (Deactivated)."

    • Route: High-temperature incineration via a licensed chemical waste contractor.

Spill Cleanup Logic (Graphviz Visualization)

Spill_Cleanup Spill Spill Detected Evacuate Evacuate Area (15 min) Spill->Evacuate Assess Assess: Liquid or Solid? Evacuate->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid Wet_Method Cover with Wet Pads (Avoid Dust) Solid->Wet_Method Absorb Absorb with Vermiculite (Do NOT use paper) Liquid->Absorb Neutralize Wipe Surface with 1% HCl then Soap Wet_Method->Neutralize Absorb->Neutralize Bag Double Bag & Label 'Toxic Waste' Neutralize->Bag

Figure 2: Step-by-step spill response protocol.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7972, 4-Methylmorpholine (Structural Analog).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.